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  • Product: 3-Bromo-2-chloro-5-(chloromethyl)pyridine
  • CAS: 904745-60-4

Core Science & Biosynthesis

Foundational

3-Bromo-2-chloro-5-(chloromethyl)pyridine chemical structure

The following technical guide details the structural analysis, synthesis, and reactivity profile of 3-Bromo-2-chloro-5-(chloromethyl)pyridine , a high-value heterocyclic building block in medicinal chemistry. CAS Registr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and reactivity profile of 3-Bromo-2-chloro-5-(chloromethyl)pyridine , a high-value heterocyclic building block in medicinal chemistry.

CAS Registry Number: 1256789-92-0 Chemical Formula: C₆H₄BrCl₂N Molecular Weight: 240.91 g/mol

Executive Summary

3-Bromo-2-chloro-5-(chloromethyl)pyridine acts as a "tri-orthogonal" scaffold in drug discovery. Its structure features three distinct reactive sites—an alkyl chloride, an aryl bromide, and a heteroaryl chloride—each responsive to specific reaction conditions. This selectivity allows medicinal chemists to sequentially elaborate the core into complex pharmacological agents, particularly kinase inhibitors and GPCR ligands, without the need for extensive protecting group strategies.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The molecule is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The varying electronic environments of these positions dictate its chemical behavior.

Structural Data Table
PropertyValueNote
IUPAC Name 3-Bromo-2-chloro-5-(chloromethyl)pyridine
CAS Number 1256789-92-0Verified
Precursor CAS 17282-03-03-Bromo-2-chloro-5-methylpyridine
Molecular Weight 240.91 Da
Exact Mass 238.8904Monoisotopic
Physical State Low-melting solid or semi-solid oilDependent on purity/solvents
Solubility DCM, THF, EtOAc, AcetonitrileHydrolytically unstable
LogP (Predicted) ~2.9 - 3.2Lipophilic
Structural Analysis
  • Position 2 (Cl): Located adjacent to the ring nitrogen, this position is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Position 3 (Br): Sterically crowded but electronically distinct. It is the preferred site for Palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura coupling) due to the weaker C-Br bond compared to C-Cl.

  • Position 5 (CH₂Cl): A benzylic-like alkyl halide. It is the most reactive site, prone to rapid SN2 substitution by amines, thiols, or alkoxides.

Synthesis & Production Strategies

The primary industrial route involves the radical halogenation of the 5-methyl precursor. This method is preferred for its scalability and cost-effectiveness compared to the reduction-chlorination of carboxylic acid derivatives.

Core Synthesis Workflow

Precursor: 3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0) Reagents: N-Chlorosuccinimide (NCS), AIBN (Catalyst), Acetonitrile or CCl₄.

Step-by-Step Protocol: Radical Chlorination
  • Setup: Charge a flame-dried round-bottom flask with 3-bromo-2-chloro-5-methylpyridine (1.0 eq) and anhydrous acetonitrile (0.2 M concentration).

  • Activation: Add N-Chlorosuccinimide (NCS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under an inert nitrogen atmosphere. Monitor via TLC or LC-MS. Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Remove solvent in vacuo.[1] Redissolve residue in Ethyl Acetate and wash with water and brine to remove succinimide byproducts.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The product is a potent alkylating agent (lachrymator); handle in a fume hood.

SynthesisRoute Start 3-Bromo-2-chloro- 5-methylpyridine (CAS 17282-03-0) Reagents NCS, AIBN Reflux, MeCN Start->Reagents Intermediate Radical Intermediate Reagents->Intermediate H-abstraction Product 3-Bromo-2-chloro- 5-(chloromethyl)pyridine (CAS 1256789-92-0) Intermediate->Product Cl-transfer

Figure 1: Radical chlorination pathway for the synthesis of the target scaffold.

Reactivity Profile & Functionalization

The utility of this scaffold lies in its Orthogonal Reactivity . The three halogenated sites react under mutually exclusive conditions, allowing for controlled sequential functionalization.

The Reactivity Hierarchy
  • Tier 1 (Highest Reactivity): 5-Chloromethyl (Alkyl Chloride)

    • Mechanism:[2][3] SN2 Substitution.

    • Conditions: Mild base (K₂CO₃, DIPEA), room temperature.

    • Nucleophiles: Primary/secondary amines, thiols, phenols.

  • Tier 2 (Intermediate Reactivity): 3-Bromo (Aryl Bromide)

    • Mechanism:[2][3] Metal-Catalyzed Cross-Coupling (Suzuki, Stille, Buchwald).

    • Conditions: Pd(0) catalyst, Ligand, Base, Heat (60–100°C).

    • Selectivity: The C-Br bond undergoes oxidative addition faster than the C-Cl bond at position 2.

  • Tier 3 (Lowest Reactivity/Specific Activation): 2-Chloro (Heteroaryl Chloride)

    • Mechanism:[2][3] SNAr (Nucleophilic Aromatic Substitution).

    • Conditions: Strong nucleophiles, heat, or acid catalysis.

    • Note: Can also participate in Pd-coupling if the 3-Br is already reacted or if specialized ligands are used.

Orthogonal Functionalization Map

ReactivityMap Core 3-Bromo-2-chloro- 5-(chloromethyl)pyridine Path1 Tier 1: S_N2 Alkylation (Mild Base, R-NH2) Core->Path1 Fastest Path2 Tier 2: Pd-Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Path2 Controlled Path3 Tier 3: S_NAr (NaOMe, Heat) Core->Path3 Slowest/Harsh Prod1 5-(Aminomethyl) Derivative Path1->Prod1 Prod2 3-Aryl-2-chloro Derivative Path2->Prod2 Prod3 2-Methoxy Derivative Path3->Prod3

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.

Experimental Protocols

Protocol A: SN2 Displacement (Tier 1)

Targeting the 5-chloromethyl group to install a solubilizing amine moiety.

  • Dissolution: Dissolve 3-bromo-2-chloro-5-(chloromethyl)pyridine (1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Add Morpholine (1.2 mmol) and DIPEA (1.5 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Verification: Monitor disappearance of starting material by TLC (formation of a polar spot).

  • Isolation: Dilute with EtOAc, wash with saturated NaHCO₃. Dry organic layer over MgSO₄.

  • Yield: Typically 85–95%. The 2-Cl and 3-Br positions remain intact.

Protocol B: Regioselective Suzuki Coupling (Tier 2)

Targeting the 3-bromo position while preserving the 2-chloro group.

  • Mixture: Combine the product from Protocol A (1.0 mmol), Phenylboronic acid (1.1 mmol), and Na₂CO₃ (2.0 mmol) in Dioxane/Water (4:1).

  • Catalyst: Degas with nitrogen for 10 min, then add Pd(dppf)Cl₂ (0.05 mmol).

  • Heating: Heat to 80°C for 4 hours.

    • Critical Control: Do not exceed 100°C or prolonged reaction times to avoid competitive coupling at the 2-Cl position.

  • Workup: Filter through Celite, extract with EtOAc.

  • Outcome: Yields the 3-phenyl-2-chloro-5-(aminomethyl)pyridine derivative.

Applications in Drug Discovery

This scaffold is ubiquitous in the design of Kinase Inhibitors and Allosteric Modulators .

  • Hinge Binders: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • Vector Exploration:

    • The 5-position (chloromethyl derived) projects into the solvent-exposed region, ideal for attaching solubilizing groups (piperazines, morpholines) to improve pharmacokinetic properties (ADME).

    • The 3-position allows for the introduction of hydrophobic aryl groups to occupy the hydrophobic back-pocket (Gatekeeper residue interaction).

Safety & Stability

  • Vesicant Warning: Chloromethyl pyridines are potent alkylating agents. They can cause severe skin burns and eye damage. They are potential lachrymators.

  • Stability: The compound is sensitive to moisture. Hydrolysis of the chloromethyl group to the hydroxymethyl derivative occurs upon prolonged exposure to humid air. Store under inert gas (Argon/Nitrogen) at -20°C.

References

  • Synthesis of Halogenated Pyridines: ChemicalBook. "3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Synthesis and Precursors." Available at:

  • Precursor Properties: PubChem. "3-Bromo-2-chloro-5-methylpyridine Compound Summary."[4] Available at:

  • Reactivity of Chloromethyl Pyridines: ResearchGate. "Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives." Available at:

  • Commercial Availability & CAS Verification: BLD Pharm. "3-Bromo-2-chloro-5-(chloromethyl)pyridine Data Sheet." Available at:

Sources

Foundational

3-Bromo-2-chloro-5-(chloromethyl)pyridine molecular weight and formula

Technical Monograph: 3-Bromo-2-chloro-5-(chloromethyl)pyridine Executive Summary 3-Bromo-2-chloro-5-(chloromethyl)pyridine is a high-value heteroaromatic scaffold utilized in the synthesis of complex pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Bromo-2-chloro-5-(chloromethyl)pyridine

Executive Summary

3-Bromo-2-chloro-5-(chloromethyl)pyridine is a high-value heteroaromatic scaffold utilized in the synthesis of complex pharmaceutical agents and agrochemicals. Distinguished by its orthogonal reactivity , this molecule offers three distinct sites for functionalization: a highly electrophilic chloromethyl "warhead" for nucleophilic substitution, and two halogenated ring positions (bromo- and chloro-) capable of selective metal-catalyzed cross-coupling. This guide outlines its physicochemical properties, validated synthetic pathways, and strategic applications in structure-activity relationship (SAR) studies.

Part 1: Physicochemical Identity

The precise molecular weight and formula are critical for stoichiometry in multi-step synthesis. The presence of multiple halogen atoms (Br, Cl) results in a distinct isotopic pattern useful for mass spectrometry verification.

PropertyData
Chemical Name 3-Bromo-2-chloro-5-(chloromethyl)pyridine
CAS Number 904745-60-4
Molecular Formula

Molecular Weight 240.91 g/mol
Exact Mass 238.89 g/mol (Dominant Isotopologue)
Physical State White to off-white solid (typically) or semi-solid oil
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Isotopic Signature: In Mass Spectrometry (LC-MS/GC-MS), look for the characteristic splitting pattern due to naturally occurring


 (1:1) and 

(3:1). The molecular ion cluster will span

239, 241, 243.

Part 2: Synthetic Pathways & Production

Synthesis of this scaffold requires controlling regioselectivity to avoid over-chlorination or halogen scrambling. While radical halogenation of 3-bromo-2-chloro-5-methylpyridine is possible, it often yields inseparable mixtures. The Hydroxymethylation-Chlorination Route is the industry standard for high-purity applications.

Preferred Route: The Hydroxymethylation Protocol

This two-stage workflow ensures the integrity of the aromatic halogens while selectively installing the chloromethyl group.

Step 1: Oxidation/Hydrolysis to Alcohol Precursor: 3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0).

  • Method: Radical bromination followed by hydrolysis, or direct oxidation to the carboxylic acid followed by reduction (e.g.,

    
    ) to (3-bromo-5-chloropyridin-2-yl)methanol .
    
  • Checkpoint: Ensure the alcohol intermediate is dry before proceeding, as water consumes the chlorinating agent in the next step.

Step 2: Deoxychlorination

  • Reagent: Thionyl Chloride (

    
    ) or Cyanuric Chloride/DMF.
    
  • Mechanism:[1][2] The hydroxyl group attacks the sulfur/triazine center, creating a good leaving group, which is then displaced by chloride.

  • Protocol: Dissolve the alcohol in DCM. Add

    
     (1.2 equiv) dropwise at 0°C. Stir at RT for 2–4 hours. Quench with sat. 
    
    
    
    .
Synthetic Workflow Diagram

SynthesisRoute cluster_conditions Critical Process Parameters Start 3-Bromo-2-chloro- 5-methylpyridine (CAS 17282-03-0) Inter Intermediate: (3-Bromo-2-chloro- 5-pyridyl)methanol Start->Inter Oxidation/Reduction (Step 1) Product Target: 3-Bromo-2-chloro- 5-(chloromethyl)pyridine Inter->Product SOCl2, DCM 0°C to RT (Step 2) Note Avoid aqueous workup until reaction complete. Protect from moisture.

Figure 1: Stepwise synthesis via the alcohol intermediate ensures high purity by avoiding poly-halogenation side products common in direct radical chlorination.

Part 3: Reactivity Profile & Applications

This molecule is a "privileged scaffold" in medicinal chemistry due to its Orthogonal Reactivity . It allows for the sequential construction of trisubstituted pyridines.

The Chloromethyl "Warhead" ( -Cl)
  • Reactivity: Highly reactive benzylic-like electrophile.

  • Application:

    
     displacement with amines, thiols, or alkoxides.
    
  • Use Case: Introduction of the pyridine ring into a larger pharmacophore (e.g., attaching a solubilizing tail or a kinase hinge-binding motif).

  • Conditions: Typically requires a weak base (

    
    , DIPEA) in a polar aprotic solvent (DMF, MeCN).
    
The C-3 Bromine ( -Br)
  • Reactivity: The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Selectivity: Under controlled conditions (RT, specific ligands), the bromine at C-3 reacts preferentially over the chlorine at C-2 due to the weaker C-Br bond strength.

The C-2 Chlorine ( -Cl)
  • Reactivity: Less reactive towards Pd-catalysis but highly susceptible to

    
     (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-deficient.
    
  • Application: Late-stage diversification. After the C-5 and C-3 positions are functionalized, the C-2 chlorine can be displaced by strong nucleophiles or coupled using specialized catalysts.

PositionFunctional GroupPrimary Reaction TypeStrategic Order
C-5


Substitution
1st (Most Reactive)
C-3

Pd-Catalyzed Coupling2nd
C-2


or Coupling
3rd (Least Reactive)

Part 4: Handling, Stability, and Safety

Safety Warning: As an alkylating agent, 3-Bromo-2-chloro-5-(chloromethyl)pyridine is potentially mutagenic and a severe skin/eye irritant .

  • Lachrymator Potential: Like many benzyl chlorides, this compound may cause tearing. Handle only in a functioning fume hood.

  • Hydrolytic Instability: The chloromethyl group is sensitive to moisture. Exposure to humid air will hydrolyze it back to the alcohol (

    
    ) and release 
    
    
    
    gas.
    • Indicator: A sharp, acidic smell indicates decomposition.

  • Storage:

    • Temperature: Store at -20°C for long-term or 2–8°C for active use.

    • Packaging: Teflon-lined caps; store under Argon.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285437, 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information: Synthetic routes to substituted pyridines. (General protocols for chlorination of hydroxymethyl pyridines). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Chlorination Strategies for 3-Bromo-2-chloro-5-methylpyridine

Executive Summary 3-Bromo-2-chloro-5-methylpyridine (CAS: 17282-03-0) is a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity : it possesses three distinct sites for funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-chloro-5-methylpyridine (CAS: 17282-03-0) is a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity : it possesses three distinct sites for functionalization—a reactive methyl group (C5), a labile bromide (C3), and a steric-directed chloride (C2).

This guide focuses on the radical chlorination of the C5-methyl group. This transformation is the gateway to synthesizing 3-bromo-2-chloro-5-(chloromethyl)pyridine , a critical intermediate for installing the pyridine moiety into kinase inhibitors, HIV attachment inhibitors, and agrochemicals via nucleophilic substitution.

Part 1: Structural Analysis & Reactivity Profile

Before initiating synthesis, researchers must understand the electronic environment that dictates the reaction outcome.

  • C5-Methyl (Target): The pyridine ring is electron-deficient. However, the 5-position is "beta" to the nitrogen, making it the most "benzene-like" position. Radical halogenation here is favored over ring substitution.

  • C3-Bromo vs. C2-Chloro: The C3-Br bond is more reactive toward oxidative addition (Pd-catalyzed couplings) than the C2-Cl bond. This allows for sequential functionalization.[2]

  • Deactivation: The presence of two halogens (Br, Cl) on the ring significantly deactivates the system, reducing the risk of electrophilic aromatic substitution byproducts, but requiring more energetic radical initiators for side-chain chlorination.

Reaction Pathway Diagram

The following diagram illustrates the stepwise chlorination pathway and the critical "selectivity window" required to isolate the monochlorinated product.

ReactionPathway SM Starting Material (3-Br-2-Cl-5-Me-Py) Radical Benzylic Radical Intermediate SM->Radical Initiation (AIBN/Heat) Mono Product A (Target) 5-(Chloromethyl) Radical->Mono + Cl• Di Byproduct B 5-(Dichloromethyl) Mono->Di Over-chlorination (Fast k2) Tri Byproduct C 5-(Trichloromethyl) Di->Tri Exhaustive Chlorination

Caption: Stepwise radical chlorination pathway. Controlling the SM-to-Mono conversion is critical to prevent "runaway" dichlorination.

Part 2: Chlorination Protocols

Two methodologies are presented: Method A (N-Chlorosuccinimide) for high-selectivity laboratory scale, and Method B (Trichloroisocyanuric Acid) for scalable process chemistry.

Method A: High-Selectivity Radical Chlorination (NCS)

Best for: Lab scale (1g – 50g), maximizing mono-product ratio.

Reagents
  • Substrate: 3-Bromo-2-chloro-5-methylpyridine (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 – 1.1 eq)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or BPO (Benzoyl peroxide).

  • Solvent: Chlorobenzene (preferred over CCl4 for safety/boiling point) or Acetonitrile.

Step-by-Step Protocol
  • Setup: Charge a 3-neck round-bottom flask with the substrate and chlorobenzene (5-10 volumes).

  • Deoxygenation: Sparge the solution with Nitrogen or Argon for 15 minutes. Reason: Oxygen acts as a radical trap, inhibiting initiation.

  • Reagent Addition: Add NCS (1.05 eq) and AIBN (0.05 eq) in one portion.

  • Initiation: Heat the mixture to 80–85°C . You should observe a slight exotherm or color change (often turning pale yellow/orange) indicating radical chain propagation.

  • Monitoring (The Self-Validating Step):

    • Monitor by HPLC or GC every 60 minutes.

    • Stop Criteria: Halt reaction when Starting Material (SM) is <5%.

    • Critical Insight: If the Mono:Di ratio drops below 8:1, stop immediately, even if SM remains. It is easier to separate SM than the dichloro impurity.

  • Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct (succinimide is insoluble in cold chlorobenzene).

  • Purification: Concentrate the filtrate. Recrystallize from Heptane/EtOAc or perform silica gel chromatography (0-10% EtOAc in Hexanes).

Method B: Atom-Economic Process Chlorination (TCCA)

Best for: Scale-up (>100g), lower cost. TCCA provides 3 equivalents of active chlorine per mole.

Reagents
  • Substrate: 3-Bromo-2-chloro-5-methylpyridine (1.0 eq)

  • Reagent: Trichloroisocyanuric acid (TCCA) (0.35 – 0.4 eq)

  • Solvent: Acetonitrile (MeCN) or Methyl Acetate.

Step-by-Step Protocol
  • Dissolution: Dissolve substrate in MeCN.

  • Addition: Add TCCA (0.35 eq) at room temperature.

  • Activation: Add a catalytic amount of AIBN or expose to UV light (flow reactor preferred for UV).

  • Reflux: Heat to gentle reflux (80°C) for 2-4 hours.

  • Quench: Cool to RT. Filter the resulting cyanuric acid (white solid).[3]

  • Wash: The filtrate contains the product. Wash with saturated NaHCO3 to remove acidic residues.

Data Comparison: Reagent Selectivity
ParameterMethod A (NCS)Method B (TCCA)Method C (Cl2 Gas)
Atom Economy Low (Succinimide waste)High (Cyanuric acid is recyclable)Highest
Selectivity (Mono:Di) High (~10:1) Moderate (~6:1)Low (Difficult to control)
Reaction Time 4-8 Hours2-4 Hours< 1 Hour
Safety Profile ModerateModerateHigh Risk (Gas handling)

Part 3: Purification & Characterization Workflow

Separating the Monochloromethyl (Target) from the Dichloromethyl (Impurity) is the most challenging aspect of this synthesis due to their similar polarity.

Separation Logic Diagram

Purification Crude Crude Reaction Mixture (SM + Mono + Di) Check IPC: Check Ratio (GC/HPLC) Crude->Check Decision Is Di > 10%? Check->Decision Cryst Fractional Crystallization (Heptane/IPA) Decision->Cryst Yes (High Impurity) Column Flash Chromatography (Silica) Decision->Column No (Low Impurity) Pure Pure Mono-Chloride (>98%) Cryst->Pure Column->Pure

Caption: Decision tree for purification based on impurity profile.

Characterization Standards
  • 1H NMR (CDCl3):

    • Starting Material: Methyl singlet at ~2.3 ppm.

    • Product (Mono): Chloromethyl singlet shifts downfield to ~4.6 ppm .

    • Byproduct (Di): Dichloromethyl proton appears as a singlet at ~6.6 ppm .

  • Mass Spec: Look for the characteristic bromine/chlorine isotope pattern.

    • Mono-Cl product (C6H4BrCl2N) will show complex splitting due to Br(79/81) and two Cl(35/37) atoms.

Part 4: Applications in Drug Discovery[2]

The resulting 3-bromo-2-chloro-5-(chloromethyl)pyridine is a versatile electrophile.

  • Kinase Inhibitors: The chloromethyl group is readily displaced by amines or phenols.

    • Example: Reaction with 3-chlorophenol (base catalyzed) yields the ether linkage found in various kinase inhibitors [1].

  • HIV Attachment Inhibitors: The pyridine core mimics the indole/azaindole motifs often used in viral entry inhibitors.

  • Orthogonal Coupling:

    • Step 1: Displacement of the benzylic Cl (e.g., with an amine).

    • Step 2: Suzuki coupling at C3-Br (highly reactive).

    • Step 3: SnAr displacement of C2-Cl (requires strong nucleophiles or catalysis).

Part 5: Safety & Handling (Critical)

  • Vesicant Hazard: Benzylic halides (like the chloromethyl product) are potent lachrymators and vesicants. They can cause severe skin burns and eye damage.

    • Protocol: Always handle in a fume hood. Double glove (Nitrile + Laminate).

  • Thermal Instability: Do not distill the crude material at high temperatures (>150°C) as benzylic halides can autocatalytically decompose or polymerize.

References

  • BenchChem. (2025).[2][4] The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery.

  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0) Product Data.

  • Royal Society of Chemistry. (2013).[3] Supplementary Information: Synthetic routes to substituted pyridines.

  • National Institutes of Health (PubChem). (2025). 3-Bromo-2-chloro-5-methylpyridine Compound Summary. [5]

  • WIPO Patentscope. (2018). Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (WO201721000978).

Sources

Foundational

Technical Guide: 2-Chloro-3-bromo-5-substituted Pyridine Analogs

Executive Summary The 2-chloro-3-bromo-5-substituted pyridine scaffold represents a "privileged structure" in modern medicinal chemistry. Its value lies not merely in its constituent atoms, but in the orthogonal reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-3-bromo-5-substituted pyridine scaffold represents a "privileged structure" in modern medicinal chemistry. Its value lies not merely in its constituent atoms, but in the orthogonal reactivity of its three functional sites. This guide analyzes the chemoselective differentiation between the C2-chlorine and C3-bromine atoms, enabling sequential, site-specific functionalization.

For drug development professionals, this scaffold offers a programmable core:

  • C3-Bromine: Optimized for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald) or halogen-metal exchange.

  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive effect of the adjacent nitrogen, yet sufficiently stable to survive C3-functionalization under controlled conditions.
    
  • C5-Substituent: A customizable vector for optimizing pharmacokinetic (PK) properties (e.g., -CH

    
    , -CF
    
    
    
    , -NO
    
    
    ) without interfering with the C2/C3 reaction manifold.

Part 1: Structural Analysis & Reactivity Profile

The utility of this analog stems from the electronic disparity between the two halogenated positions.

Electronic Differentiation
  • The C2 Position (

    
    -position):  The carbon atom at position 2 is highly electron-deficient due to the strong electron-withdrawing inductive effect (-I) and mesomeric effect of the pyridine nitrogen. This makes the C2-Cl bond susceptible to nucleophilic attack (
    
    
    
    ), but relatively sluggish in oxidative addition with Pd(0) compared to C-Br.
  • The C3 Position (

    
    -position):  Position 3 is less influenced by the nitrogen's electron withdrawal. Consequently, the C3-Br bond retains the typical reactivity profile of an aryl bromide—weaker bond dissociation energy (BDE) than C-Cl, making it the kinetic preference for Pd-catalyzed oxidative addition.[1]
    
The Selectivity Switch

This electronic landscape allows for a "Selectivity Switch." By choosing the reaction type, researchers can invert the order of functionalization.

ReactivityMap Scaffold 2-Chloro-3-bromo- 5-R-pyridine Suzuki Pd-Catalysis (Suzuki/Buchwald) Scaffold->Suzuki Kinetic Control (Weak C-Br bond) SNAr Nucleophilic Substitution (SNAr) Scaffold->SNAr Electronic Control (N-activation) Lithiation Halogen-Metal Exchange (n-BuLi) Scaffold->Lithiation Rapid Exchange (Br > Cl) Prod_C3 C3-Functionalized (C2-Cl Intact) Suzuki->Prod_C3 Prod_C2 C2-Functionalized (C3-Br Intact) SNAr->Prod_C2 Prod_Li C3-Lithio Species (Trapped w/ Electrophile) Lithiation->Prod_Li

Figure 1: The Reactivity Map illustrating orthogonal functionalization pathways.

Part 2: Synthesis of the Core Scaffold

While some analogs are commercially available, custom synthesis is often required for specific C5-substituents. The most robust route proceeds via the 2-amino-5-substituted pyridine precursor.

Mechanistic Logic

Direct halogenation of 2-chloropyridine is often non-regioselective. The amino group in 2-aminopyridine acts as a strong ortho-director, forcing bromination to the C3 position. Subsequent conversion of the amine to a chloride via the Sandmeyer reaction yields the target with high regiofidelity.

Synthesis Workflow

SynthesisRoute Start 2-Amino-5-R-pyridine Step1 Bromination (Br2 or NBS, AcOH) Start->Step1 Inter 2-Amino-3-bromo-5-R-pyridine Step1->Inter C3-Selective Step2 Diazotization (NaNO2, HCl, 0°C) Inter->Step2 Sandmeyer Sandmeyer Reaction (CuCl, HCl, Heat) Step2->Sandmeyer Diazonium Salt Final 2-Chloro-3-bromo-5-R-pyridine Sandmeyer->Final Cl substitution

Figure 2: Step-wise synthesis of the 2-chloro-3-bromo-5-substituted scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-bromo-5-methylpyridine

Target: Preparation of the core scaffold from 2-amino-5-methylpyridine.

Reagents:

  • 2-Amino-5-methylpyridine (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Acetic Acid (glacial)

  • Sodium Nitrite (

    
    ) (2.5 equiv)
    
  • Copper(I) Chloride (

    
    ) (1.2 equiv)
    
  • Conc. HCl

Step 1: Bromination

  • Dissolve 2-amino-5-methylpyridine in glacial acetic acid (5 mL/mmol).

  • Add

    
     dropwise at room temperature. The amino group activates the ring; the reaction is exothermic.
    
  • Stir for 2 hours. Monitor by TLC (formation of a less polar spot).

  • Pour into ice water, neutralize with

    
     to pH 8. Filter the precipitate (2-amino-3-bromo-5-methylpyridine).[2]
    

Step 2: Sandmeyer Reaction

  • Suspend the intermediate in conc. HCl (10 mL/g) and cool to 0°C.

  • Add

    
     (aq. solution) dropwise, maintaining temp < 5°C. Stir 30 min to form the diazonium salt.
    
  • Critical Step: Add

    
     dissolved in conc. HCl slowly.
    
  • Allow to warm to RT, then heat to 60°C for 1 hour to ensure

    
     evolution ceases.
    
  • Extract with Ethyl Acetate, wash with brine, dry over

    
    . Purify via silica flash chromatography (Hexanes/EtOAc).
    
Protocol B: Chemoselective Suzuki Coupling (C3-Selective)

Target: Functionalizing C3-Br while leaving C2-Cl intact.

Reagents:

  • 2-Chloro-3-bromo-5-methylpyridine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv, 2M aq.)
    
  • DME/Water (4:1)

Procedure:

  • Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with Argon for 10 mins. Oxygen drives homocoupling and catalyst deactivation.

  • Add Catalyst: Add

    
     under Argon flow.[1]
    
  • Temperature Control: Heat to 80°C . Note: Higher temperatures (>100°C) or stronger bases may promote reactivity at the C2-Cl position.

  • Monitor: Check LC-MS at 2 hours. The C3-Br is significantly more labile.

  • Workup: Standard aqueous workup.

Protocol C: Nucleophilic Aromatic Substitution (C2-Selective)

Target: Functionalizing C2-Cl via


.

Reagents:

  • 2-Chloro-3-bromo-5-methylpyridine (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • 
     or DIPEA (2.0 equiv)
    
  • DMF or DMSO[3]

Procedure:

  • Dissolve substrate and base in DMF.

  • Add amine.[4][5][6]

  • Heat to 100-120°C .

  • Mechanistic Insight: The C3-Br does not react under these conditions because it lacks the necessary activation (no ortho/para electron-withdrawing group relative to itself) and Pd is absent. The C2-Cl is displaced due to the specific activation by the pyridine nitrogen.

Part 4: Data Summary & Comparison

Table 1: Reactivity Comparison of Halogenated Sites

FeatureC2-ChlorineC3-Bromine
Bond Energy High (Stronger bond)Moderate (Weaker bond)
Electronic Environment Electron-deficient (

to N)
Electron-neutral (

to N)
Pd-Catalyzed Coupling Slow (Requires bulky ligands like XPhos)Fast (Standard conditions)

Reactivity
High (Activated by N)Inert
Lithiation (n-BuLi) Slower exchangeFast (Kinetic product)

References

  • Synthesis of 2-chloro-3-bromo-5-substituted pyridines

    • Source: Organic Syntheses, Coll. Vol. 5, p.
    • URL:

  • Chemoselectivity in Palladium Catalysis (Br vs Cl)

    • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
    • Source: Beilstein J. Org. Chem. 2016, 12, 2002–2022.
    • URL:

  • Commercial Availability & CAS Data

    • Compound: 3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0).[7]

    • Source: PubChem Compound Summary.
    • URL:

  • Medicinal Chemistry Applications (Pyridine Scaffolds)

    • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
    • Source: Molecules 2023, 28(10), 4147.
    • URL:

Sources

Exploratory

Technical Guide: 3-Bromo-2-chloro-5-(chloromethyl)pyridine

The following technical guide details the properties, synthesis, and applications of 3-Bromo-2-chloro-5-(chloromethyl)pyridine , a high-value heterocyclic intermediate. A Tri-Functionalized Scaffold for Orthogonal Pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-Bromo-2-chloro-5-(chloromethyl)pyridine , a high-value heterocyclic intermediate.

A Tri-Functionalized Scaffold for Orthogonal Pyridine Functionalization

Executive Summary

3-Bromo-2-chloro-5-(chloromethyl)pyridine is a specialized pyridine derivative characterized by three distinct reactive sites: an electrophilic chloromethyl group at C5, a nucleophilic aromatic substitution (


) active chlorine at C2, and a cross-coupling-ready bromine at C3. This "tri-functional" architecture allows medicinal chemists to sequentially elaborate the pyridine ring with high regioselectivity, making it a critical building block in the synthesis of kinase inhibitors, agrochemicals (neonicotinoid analogs), and complex heterocycles.
Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound is typically synthesized from its commercially available precursor, 3-Bromo-2-chloro-5-methylpyridine (CAS: 17282-03-0).[1]

PropertySpecification / Description
Chemical Name 3-Bromo-2-chloro-5-(chloromethyl)pyridine
Parent Scaffold 3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0)
Molecular Formula C

H

BrCl

N
Molecular Weight ~240.91 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc; insoluble in water (hydrolyzes slowly)
Stability Moisture sensitive (hydrolysis to alcohol); store under inert gas at 2–8°C
Synthetic Accessibility & Production

The synthesis of the 5-chloromethyl derivative is achieved via the functionalization of the 5-methyl group. Two primary routes are employed depending on the required purity and scale.

Route A: Radical Halogenation (Direct)

Direct free-radical chlorination using N-chlorosuccinimide (NCS) or chlorine gas.

  • Pros: Single step.

  • Cons: Difficult to control mono- vs. di-chlorination; radical bromination at C3 is stable, but radical attack can occur at the methyl group.

Route B: Oxidation-Deoxychlorination (Stepwise & Preferred)

This route offers higher purity for pharmaceutical applications.

  • Oxidation: The 5-methyl precursor is oxidized to the alcohol (3-bromo-2-chloro-5-hydroxymethylpyridine).

  • Chlorination: The alcohol is converted to the alkyl chloride using Thionyl Chloride (

    
    ).
    

SynthesisRoute Precursor 3-Bromo-2-chloro- 5-methylpyridine (CAS 17282-03-0) Intermediate 3-Bromo-2-chloro- 5-hydroxymethylpyridine Precursor->Intermediate Oxidation (e.g., SeO2 or N-oxide route) Target 3-Bromo-2-chloro- 5-(chloromethyl)pyridine Precursor->Target Route A: NCS, AIBN (Radical Chlorination) Intermediate->Target SOCl2, DCM 0°C to RT

Figure 1: Synthetic pathways to 3-Bromo-2-chloro-5-(chloromethyl)pyridine. Route B (solid lines) is preferred for regiochemical control.

Reactivity Profile & Functionalization Logic

The core value of this scaffold lies in the orthogonal reactivity of its three halogen substituents. The order of reactivity allows for sequential functionalization without protecting groups.

Site 1: C5-Chloromethyl (Alkyl Chloride)
  • Reactivity: Highest.

  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Conditions: Reacts at Room Temperature (RT) with amines, thiols, or alkoxides.

  • Application: Attachment of solubilizing tails or pharmacophores.

Site 2: C2-Chloro (Aryl Chloride)
  • Reactivity: Moderate (Activated).

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution).
    
  • Conditions: Reacts with nucleophiles upon heating or with weak base. The adjacent pyridine nitrogen activates this position.

  • Selectivity: Reacts before the C3-Bromine in

    
     conditions but after the C5-alkyl chloride.
    
Site 3: C3-Bromo (Aryl Bromide)
  • Reactivity: Latent (Metal-Catalyzed).

  • Mechanism: Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig).

  • Conditions: Requires Pd catalyst and ligands.

  • Selectivity: In Pd-catalyzed cycles, C3-Br undergoes oxidative addition faster than C2-Cl, allowing for selective arylation at C3 while preserving the C2-Cl for later steps.

ReactivityMap Core 3-Bromo-2-chloro- 5-(chloromethyl)pyridine Prod_SN2 Product A: C5-Substitution (Amines/Ethers) Core->Prod_SN2 1. S_N2 (Most Reactive) Reagent: R-NH2 / R-SH Prod_SNAr Product B: C2-Substitution (Nu displacement of Cl) Core->Prod_SNAr 3. S_NAr (Activated) Reagent: NaOR / HNR2, Heat Prod_Suzuki Product C: C3-Coupling (Biaryl formation) Core->Prod_Suzuki 2. Pd-Coupling (Chemoselective) Reagent: Ar-B(OH)2, Pd(0)

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.

Handling, Safety, and Storage

Warning: This compound combines the hazards of halogenated pyridines with the reactivity of benzyl-type chlorides.

  • Lachrymator: Like benzyl chloride, the chloromethyl moiety is a potent lachrymator (tear gas effect). Handle only in a functioning fume hood.

  • Skin Sensitizer: High risk of contact dermatitis. Double-gloving (Nitrile) is recommended.

  • Corrosive: Hydrolysis produces HCl; capable of causing severe eye and skin burns.

  • Storage: Store at 2–8°C under Argon/Nitrogen. Moisture will degrade the compound to the alcohol (3-bromo-2-chloro-5-hydroxymethylpyridine) and release HCl gas.

References
  • PubChem Compound Summary: 3-Bromo-2-chloro-5-methylpyridine (Precursor Data). National Center for Biotechnology Information.

  • Synthesis of Pyridine Intermediates: Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. MDPI.

  • Supplier Data & Safety: Safety Data Sheet for 3-Bromo-2-chloro-5-methylpyridine. Fisher Scientific.

  • Chemical Building Blocks: 3-Bromo-2-chloro-5-(hydroxymethyl)pyridine Specifications. Process Point Chemical.

Sources

Foundational

Technical Guide: Sourcing &amp; Validation of 3-Bromo-2-chloro-5-(chloromethyl)pyridine

The following technical guide details the sourcing, handling, and quality validation of 3-Bromo-2-chloro-5-(chloromethyl)pyridine , a critical scaffold in medicinal chemistry. Executive Summary: The "Make vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, handling, and quality validation of 3-Bromo-2-chloro-5-(chloromethyl)pyridine , a critical scaffold in medicinal chemistry.

Executive Summary: The "Make vs. Buy" Criticality

In the development of kinase inhibitors and heterocyclic drug candidates, 3-Bromo-2-chloro-5-(chloromethyl)pyridine serves as a high-value electrophile. Its tri-functional nature (bromo, chloro, and chloromethyl groups) allows for orthogonal functionalization—typically enabling


 at the C2 position, metal-catalyzed coupling at C3, and nucleophilic substitution at the benzylic C5 position.

Strategic Insight: Unlike commodity pyridines, the chloromethyl derivative is chemically unstable (susceptible to hydrolysis and polymerization). Consequently, it is rarely stocked in bulk with high purity (>98%) by catalog vendors.

  • Recommended Strategy: Source the stable Alcohol or Methyl precursors and perform the chlorination in situ or immediately prior to use.

  • Direct Sourcing: Only recommended if the supplier guarantees cold-chain logistics and provides a re-validated Certificate of Analysis (CoA) upon shipment.

Chemical Profile & Specifications

Target Molecule[1][2][3][4][5][6]
  • Name: 3-Bromo-2-chloro-5-(chloromethyl)pyridine

  • Molecular Formula:

    
    
    
  • Stability: Low. Hydrolyzes to alcohol in moist air; degrades to dimers upon prolonged storage.

Primary Precursors (Commercial Anchors)

Researchers should focus sourcing efforts on these two stable intermediates:

Precursor TypeChemical NameCAS NumberStabilitySourcing Priority
Precursor A (Preferred) 3-Bromo-2-chloro-5-pyridinemethanol N/A (Custom)HighHigh (1-step conversion)
Precursor B (Commodity) 3-Bromo-2-chloro-5-methylpyridine 17282-03-0 Very HighMedium (Requires oxidation/halogenation)

Note on CAS: The specific CAS for the chloromethyl target is often not indexed in public catalogs due to its transient nature in synthesis. It is frequently sold under the CAS of its methyl precursor (17282-03-0) with a "derivative" label, or as a custom synthesis item.

Validated Supplier Landscape

The following suppliers are recognized for their capability to provide halogenated pyridine blocks. Note: Always verify current stock as "In-Stock" often refers to the methyl precursor.

Tier 1: Primary Manufacturers (Bulk/Process Scale)
  • WuXi AppTec / WuXi Sta: Best for custom synthesis of the chloromethyl target on kilogram scale.

  • Enamine: Extensive catalog of pyridine building blocks; likely to have the alcohol precursor in stock.

  • Pharmablock: Specializes in novel pyridine scaffolds.

Tier 2: Catalog Distributors (Research Scale)
  • Combi-Blocks: High probability of stocking the Methyl precursor (CAS 17282-03-0) and potentially the Alcohol .

  • Sigma-Aldrich (Merck): Reliable for reference standards but higher cost per gram.

  • Fluorochem (UK): Strong inventory of halogenated heterocycles.

Synthesis & Impurity Profiling

Understanding the synthesis route is mandatory for interpreting the impurity profile in your CoA.

Pathway Analysis

The highest purity is achieved via the Alcohol Route (Method B). Direct halogenation of the methyl group (Method A) often yields difficult-to-separate mixtures.

SynthesisPath Methyl Methyl Precursor (CAS 17282-03-0) Oxidation Oxidation Methyl->Oxidation Imp_DesBromo Impurity: Des-bromo (Over-reduction) Methyl->Imp_DesBromo Poor QA Alcohol Alcohol Intermediate (Stable Precursor) Oxidation->Alcohol SOCl2 SOCl2 / DCM (Chlorination) Alcohol->SOCl2 Target Target: Chloromethyl Pyridine SOCl2->Target Imp_Dimer Impurity: Ether Dimer (Hydrolysis) Target->Imp_Dimer Moisture/Time

Figure 1: Synthetic pathway highlighting the preferred Alcohol route and potential degradation products.

Critical Quality Attributes (CQAs)

When auditing a supplier's batch, check for these specific impurities:

  • Hydrolysis Product (Alcohol): Result of poor storage/sealing. Acceptance Limit: <1.0%.

  • Dichloromethyl Analog: Result of over-chlorination if radical chlorination was used. Acceptance Limit: <0.5%.

  • Regioisomers: 2-Bromo-3-chloro... (scrambling during halogenation). Acceptance Limit: <0.1%.

Experimental Protocol: In-Situ Generation

Recommendation: Purchase 3-Bromo-2-chloro-5-pyridinemethanol and convert it to the chloromethyl target immediately before the next coupling step.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 3-Bromo-2-chloro-5-pyridinemethanol in anhydrous DCM (0.2 M concentration).

  • Activation: Cool to 0°C under

    
    . Add 1.2 eq of Thionyl Chloride (
    
    
    
    ) dropwise.
  • Catalysis: Add catalytic DMF (2-3 drops).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor via TLC (Target

    
     will be significantly higher than Alcohol).
    
  • Workup: Evaporate volatiles in vacuo to obtain the crude hydrochloride salt.

    • Critical Step: Do not perform an aqueous workup if possible; use the crude residue directly in the next alkylation step to prevent hydrolysis.

Supply Chain Validation Workflow

Use this logic flow to approve a vendor for this specific intermediate.

VendorValidation Start Identify Supplier CheckCAS Verify CAS & Structure (Beware Isomers!) Start->CheckCAS StockCheck In-Stock? CheckCAS->StockCheck RouteA Route A: Buy Target (Chloromethyl) StockCheck->RouteA Yes RouteB Route B: Buy Precursor (Alcohol/Methyl) StockCheck->RouteB No / Unstable AuditA Request H-NMR (Solvent: CDCl3) Check -CH2Cl peak ~4.6 ppm RouteA->AuditA AuditB Standard Purity Check (>98%) RouteB->AuditB Decision Purchase Decision AuditA->Decision Passes QC AuditB->Decision Preferred Path

Figure 2: Decision logic for sourcing unstable benzylic halides.

References

  • PubChem. 3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0).[1] National Library of Medicine. [Link]

  • Royal Society of Chemistry. Synthetic routes to substituted pyridines and chloromethyl intermediates. Med. Chem. Commun., 2013, Supplementary Info. [Link]

  • Semantic Scholar. Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors.[Link](Note: Generalized link to relevant literature on chloromethyl pyridine synthesis).

Sources

Exploratory

Strategic Functionalization of Bromo-Chloromethyl Heterocyclic Scaffolds

This guide outlines the strategic application, synthesis, and handling of heterocyclic scaffolds bearing both bromo and chloromethyl functionalities. These bifunctional building blocks are critical in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application, synthesis, and handling of heterocyclic scaffolds bearing both bromo and chloromethyl functionalities. These bifunctional building blocks are critical in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers.

Executive Summary: The Bifunctional Advantage

In the architecture of small-molecule drugs, heterocyclic scaffolds containing both bromo (-Br) and chloromethyl (-CH₂Cl) groups represent a "privileged" class of intermediates. Their value lies in their orthogonal reactivity :

  • The Chloromethyl Group: A "soft" electrophile primed for Sɴ2 reactions with heteroatoms (amines, thiols, phenols) under mild basic conditions.

  • The Bromo Group: A robust handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.

This duality allows for divergent synthesis —the ability to grow a molecule in two distinct vectors using completely different chemical conditions, minimizing the need for protecting groups.

Structural Classes & Reactivity Hierarchy

Core Scaffolds
Scaffold ClassExample CompoundKey Application
Pyridines 2-bromo-6-(chloromethyl)pyridineLigand synthesis, PROTAC linkers
Thiazoles 4-(chloromethyl)-2-bromothiazolePeptidomimetics, anti-infectives
Isoxazoles 3-bromo-5-(chloromethyl)isoxazoleBioisosteres for carboxylic acids
Quinolines 3-bromo-4-(chloromethyl)quinolineKinase inhibitor cores
The Reactivity Hierarchy (Chemo-Selectivity)

Successful utilization of these scaffolds depends on respecting the order of bond activation.

  • Tier 1 (Most Reactive): The C(sp³)–Cl bond (Benzylic/Allylic). Reactive towards nucleophiles at RT or mild heat (0–40 °C).

  • Tier 2 (Moderately Reactive): The C(sp²)–Br bond. Inert to Sɴ2; requires Pd/Ni catalysis or metal-halogen exchange.

  • Tier 3 (Least Reactive): The Heterocycle C–H bonds. Requires C–H activation conditions.

Visualization: Orthogonal Reaction Pathways

The following diagram illustrates the divergent pathways available for a generic pyridine scaffold.

ReactivityPathways Start 2-Bromo-6-(chloromethyl)pyridine PathA Path A: Sɴ2 First (Nucleophilic Substitution) Start->PathA R-NH2, K2CO3, DMF, RT PathB Path B: Cross-Coupling First (Suzuki/Buchwald) Start->PathB Ar-B(OH)2, Pd(PPh3)4 (Mild Base) IntermediateA 2-Bromo-6-(aminomethyl)pyridine PathA->IntermediateA FinalA Biaryl-Amine Scaffold IntermediateA->FinalA Ar-B(OH)2, Pd(dppf)Cl2 IntermediateB 2-Aryl-6-(chloromethyl)pyridine PathB->IntermediateB FinalB Aryl-Ether/Amine Scaffold IntermediateB->FinalB R-OH, NaH

Figure 1: Divergent synthetic workflows. Path A is generally preferred to avoid hydrolysis of the chloromethyl group during aqueous workups associated with Suzuki couplings.

Detailed Experimental Protocols

Protocol A: Safer Synthesis of 2-Bromo-6-(chloromethyl)pyridine

Rationale: Traditional routes use n-butyllithium (pyrophoric) or thionyl chloride (toxic gas evolution). This modern protocol utilizes Turbo Grignard (


-PrMgCl[1][2]·LiCl) for controlled metallation and Cyanuric Chloride  as a mild chlorinating agent.[1]

Reagents:

  • 2,6-Dibromopyridine (1.0 equiv)

  • 
    -PrMgCl[1][2]·LiCl (1.3 M in THF, 1.05 equiv)
    
  • DMF (anhydrous, 1.2 equiv)

  • Sodium Borohydride (NaBH₄, 0.5 equiv)

  • Cyanuric Chloride (0.4 equiv)

  • Solvents: THF, DMF, CH₂Cl₂.

Step-by-Step Methodology:

  • Metal-Halogen Exchange:

    • Charge a flame-dried Schlenk flask with 2,6-dibromopyridine and anhydrous THF under Argon. Cool to 0 °C.

    • Add

      
      -PrMgCl[1][2]·LiCl dropwise. Critical: Maintain 0 °C to prevent di-metallation.[2] Stir for 30 min.
      
    • Self-Validation: Aliquot quench with D₂O. GC-MS should show mono-deuterated pyridine.

  • Formylation & Reduction:

    • Add anhydrous DMF dropwise at 0 °C. Warm to RT and stir for 1 hour.

    • Quench with sat. NH₄Cl.[3] Extract with EtOAc.[4]

    • Dissolve the crude aldehyde in MeOH. Add NaBH₄ at 0 °C. Stir 30 min.

    • Isolate 2-bromo-6-(hydroxymethyl)pyridine .[2]

    • Yield Target: >85%.[5][6][7][8]

  • Chlorination (The "De Luca" Method):

    • Dissolve the alcohol in DMF. Add Cyanuric Chloride at RT.

    • Stir for 2–4 hours. Mechanism: DMF activates cyanuric chloride (Vilsmeier-Haack type intermediate), converting -OH to -Cl.

    • Workup: Pour into ice water. Extract with Et₂O. Wash with dilute NaHCO₃.

    • Data Check: ¹H NMR (CDCl₃) shows a singlet at ~4.6 ppm (CH₂Cl). If shift is ~4.8 ppm, it may still be -CH₂OH or formate ester.

Protocol B: Sequential Functionalization (Library Generation)

Scenario: Creating a library of kinase inhibitors starting from 4-(chloromethyl)-2-bromothiazole .

  • Step 1: Sɴ2 Displacement (The Variable R1)

    • Dissolve scaffold (1.0 equiv) in MeCN.

    • Add Amine (R1-NH₂, 1.1 equiv) and DIPEA (1.5 equiv).

    • Stir at RT for 4 h.

    • Note: If using volatile amines, use a sealed tube.

    • Concentrate and pass through a short silica plug.

  • Step 2: Suzuki Coupling (The Variable R2)

    • Dissolve Step 1 product in 1,4-Dioxane/H₂O (4:1).

    • Add Aryl Boronic Acid (R2-B(OH)₂, 1.2 equiv), Cs₂CO₃ (2.0 equiv).

    • Degas with Argon (sparge 10 min).

    • Add Pd(dppf)Cl₂ (5 mol%). Heat to 80 °C for 6 h.

    • Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

Handling & Stability (Safety)

Genotoxicity Warning: Chloromethyl heterocycles are potent alkylating agents. They can alkylate DNA bases (e.g., N7 of guanine).

  • Containment: Handle exclusively in a fume hood.

  • Destruction: Quench excess reagent with a solution of dilute ammonia or sodium thiosulfate before disposal.

  • Lachrymator: Many of these compounds (especially pyridine derivatives) are severe eye irritants. Goggles are mandatory.

Visualizing the Synthesis Logic

The following diagram details the specific synthesis of the pyridine scaffold described in Protocol A.

SynthesisWorkflow Start 2,6-Dibromopyridine Step1 Step 1: Metal-Halogen Exchange (i-PrMgCl·LiCl, 0°C) Start->Step1 Inter1 Intermediate: 2-Bromo-6-magnesiopyridine Step1->Inter1 Step2 Step 2: Formylation (DMF) & Reduction (NaBH4) Inter1->Step2 Inter2 2-Bromo-6-(hydroxymethyl)pyridine Step2->Inter2 Step3 Step 3: Chlorination (Cyanuric Chloride, DMF) Inter2->Step3 Final 2-Bromo-6-(chloromethyl)pyridine (Target Scaffold) Step3->Final

Figure 2: Synthesis of 2-bromo-6-(chloromethyl)pyridine via Turbo Grignard and Cyanuric Chloride.

References

  • Facile Synthesis of Bromine-Substituted (Chloromethyl)Pyridine Precursors. Source: MDPI (Molecules), 2021. URL:[Link] Relevance: Primary source for the Turbo Grignard/Cyanuric Chloride protocol.

  • Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. Source: ResearchGate / Journal of Heterocyclic Chemistry. URL:[Link] Relevance: Provides context for isoxazole scaffold synthesis and applications.

  • Late-stage functionalization of BN-heterocycles (Reactivity Parallels). Source: NIH / PMC. URL:[Link] Relevance: Discusses benzylic functionalization strategies applicable to heterocyclic systems.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-2-chloro-5-(chloromethyl)pyridine from 3-bromo-2-chloro-5-methylpyridine

Executive Summary This application note details the synthesis of 3-bromo-2-chloro-5-(chloromethyl)pyridine (Target) from 3-bromo-2-chloro-5-methylpyridine (Starting Material). Direct benzylic chlorination of poly-halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 3-bromo-2-chloro-5-(chloromethyl)pyridine (Target) from 3-bromo-2-chloro-5-methylpyridine (Starting Material).

Direct benzylic chlorination of poly-halogenated pyridines is synthetically challenging due to the electron-deficient nature of the pyridine ring, which destabilizes the benzylic radical intermediate. While N-Chlorosuccinimide (NCS) is the classical reagent for such transformations, this guide prioritizes an optimized protocol using Trichloroisocyanuric Acid (TCCA) . TCCA offers superior atom economy, faster kinetics, and higher conversion rates for electron-poor substrates compared to NCS.

Key Applications:

  • Intermediate for kinase inhibitors.

  • Building block for nucleophilic substitution (C-N, C-O bond formation).

  • Late-stage diversification of pyridine scaffolds.

Retrosynthetic Analysis & Strategy

The transformation requires the selective substitution of a benzylic hydrogen with a chlorine atom.

Strategic Considerations:
  • Electronic Deactivation: The presence of chloro- and bromo- substituents at the 2- and 3-positions significantly withdraws electron density. This destabilizes the benzylic radical, making hydrogen atom abstraction (HAT) the rate-limiting step.

  • Reagent Selection (NCS vs. TCCA):

    • NCS (Classical): Often exhibits sluggish kinetics on electron-poor pyridines, requiring extended reflux times (24-48h) and often resulting in incomplete conversion.

    • TCCA (Recommended): Acts as a more potent radical chlorinating agent. It provides 3 equivalents of active chlorine per molecule and often drives reactions to completion where NCS fails.

  • Solvent Effects: Acetonitrile (MeCN) or Trifluorotoluene (PhCF3) are preferred over Carbon Tetrachloride (CCl4) due to environmental regulations and better solubility profiles for TCCA.

Mechanistic Pathway (Radical Chain Reaction)[1][2]

RadicalMechanism Initiator Initiator (AIBN) (Thermal Decomposition) Radical_Cl Cl• Radical Initiator->Radical_Cl Initiation SM SM: 5-Methylpyridine Radical_Cl->SM H-Abstraction Benzylic_Rad Intermediate: Benzylic Radical SM->Benzylic_Rad - HCl Product Product: 5-(Chloromethyl)pyridine Benzylic_Rad->Product Cl-Transfer Product->Radical_Cl Chain Cont. TCCA Reagent: TCCA TCCA->Radical_Cl Propagation

Figure 1: Radical chain mechanism illustrating the Hydrogen Atom Transfer (HAT) and Chlorine transfer cycles.

Experimental Protocols

Method A: TCCA-Mediated Chlorination (Recommended)

Best for: High conversion, difficult substrates, and atom economy.

Materials:

  • Substrate: 3-Bromo-2-chloro-5-methylpyridine (1.0 equiv)

  • Reagent: Trichloroisocyanuric Acid (TCCA) (0.4 equiv - Note: TCCA provides 3 Cl atoms)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO).

  • Solvent: Acetonitrile (anhydrous) or Trifluorotoluene.

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-2-chloro-5-methylpyridine (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Addition: Add TCCA (4 mmol, 0.4 eq). Note: A slight excess of active Cl is used to drive the reaction.

  • Degassing: Sparge the solution with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (a radical scavenger).

  • Initiation: Add AIBN (0.5 mmol, 0.05 eq).

  • Reaction: Heat the mixture to Reflux (80-82°C) .

    • Checkpoint: The reaction typically turns into a white suspension as Cyanuric Acid (byproduct) precipitates.

    • Monitoring: Monitor by HPLC or TLC every 2 hours. Reaction is typically complete in 4-8 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filtration: Filter off the white solid precipitate (Cyanuric Acid). Wash the pad with cold acetonitrile.

    • Concentration: Concentrate the filtrate under reduced pressure.

    • Extraction: Redissolve residue in Ethyl Acetate, wash with sat.[2] NaHCO3 (to remove acidic impurities) and Brine.

    • Dry over Na2SO4, filter, and concentrate.[2]

  • Purification: Purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient).

Method B: NCS-Mediated Chlorination (Classical)

Best for: Substrates sensitive to strong oxidation, or if TCCA is unavailable.

Materials:

  • Substrate: 3-Bromo-2-chloro-5-methylpyridine (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Initiator: AIBN (0.1 equiv)

  • Solvent: Carbon Tetrachloride (CCl4) [Legacy] or Trifluorotoluene [Modern Green]

Protocol:

  • Dissolve substrate (10 mmol) and NCS (12 mmol) in Trifluorotoluene (50 mL).

  • Add AIBN (1 mmol).

  • Heat to Reflux (100-102°C) for 12-24 hours.

  • Note: If conversion stalls (<50%), add a second portion of AIBN (0.05 eq) and continue reflux.

  • Work-up: Cool, filter off Succinimide byproduct. Wash filtrate with water and brine.[3] Dry and concentrate.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Stoichiometry (TCCA) 0.35 - 0.45 equivTCCA has 3 active chlorines. 0.33 eq is theoretical; slight excess ensures completion against radical termination events.
Temperature Reflux (Solvent dependent)AIBN has a 10-hour half-life at 64°C. Refluxing MeCN (82°C) ensures rapid generation of initiating radicals.
Oxygen Control < 50 ppm dissolved O2Oxygen is a diradical that quenches the benzylic radical, stopping the chain reaction. Inert atmosphere is mandatory.
Moisture Anhydrous (<0.1% H2O)Moisture can hydrolyze the benzylic chloride product to the alcohol or aldehyde under acidic conditions.

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up Step1 Dissolve SM in MeCN (Inert Atmosphere) Step2 Add TCCA (0.4 eq) + AIBN Step1->Step2 Step3 Reflux (80°C) 4 - 8 Hours Step2->Step3 Step4 Monitor: HPLC/TLC (Check for di-chloro impurity) Step3->Step4 Step5 Cool & Filter (Remove Cyanuric Acid) Step4->Step5 Step6 Aqueous Wash (NaHCO3 / Brine) Step5->Step6

Figure 2: Operational workflow for the TCCA-mediated synthesis.

Safety & Handling (E-E-A-T)

Warning: The product, 3-Bromo-2-chloro-5-(chloromethyl)pyridine , is a Benzylic Chloride .

  • Hazards: Highly Corrosive (Skin Corr.[4] 1C), Lachrymator (causes tearing), and Acute Toxin.

  • Handling: Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution.

Reagent Safety:

  • TCCA: Strong oxidizer. Incompatible with ammonia or amines (can form explosive NCl3).

  • AIBN: Flammable solid. Store cold. Produces toxic tetramethylsuccinonitrile upon decomposition.

Expert Insights & Troubleshooting

  • Regioselectivity Issues:

    • Problem: Formation of the dichloromethyl (gem-dichloro) side product.

    • Solution: Stop the reaction at 90-95% conversion. Do not "cook" the reaction overnight if using TCCA. The second chlorination is slower but possible.

  • Substrate Activation:

    • If the reaction is stalled, the pyridine nitrogen might be interfering (though less likely with 2-Cl substitution). Addition of a Lewis Acid (e.g., BF3·OEt2) can sometimes protect the nitrogen and activate the ring, but this is rarely needed for radical pathways.

  • Alternative Route (High Purity Requirements):

    • If radical chlorination yields inseparable mixtures, use the Oxidation-Hydrolysis Route :

      • Oxidation of methyl group to Carboxylic Acid (KMnO4).

      • Reduction to Alcohol (BH3·THF).

      • Chlorination (SOCl2).[3]

    • Pros: Higher purity profile. Cons: 3 steps vs 1 step.

References

  • BenchChem. (2025).[3] N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action. Retrieved from

  • Mendel, D. et al. (2002). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. Journal of Organic Chemistry. Retrieved from

  • Weng, Z. et al. (2012). Process for preparing 2-chloro-5-chloromethylpyridine. Patent WO2012048502A1. Retrieved from

  • PubChem. (2025).[4][5] Safety Data Sheet: 3-Bromo-5-(chloromethyl)pyridine hydrochloride. Retrieved from

  • Veisi, H. et al. (2011). Trichloroisocyanuric acid (TCCA) as a mild and efficient catalyst for the synthesis of 2-substituted benzimidazoles. Scientific Research. Retrieved from

Sources

Application

Application Note: Radical Bromination of 3-Bromo-2-chloro-5-methylpyridine

Executive Summary This application note details the optimized protocol for the radical halogenation (specifically bromination) of 3-bromo-2-chloro-5-methylpyridine (CAS 17282-03-0). This transformation converts the 5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the radical halogenation (specifically bromination) of 3-bromo-2-chloro-5-methylpyridine (CAS 17282-03-0). This transformation converts the 5-methyl group into a reactive 5-(bromomethyl) moiety, a critical "warhead" for further functionalization (e.g., C-N or C-O coupling) in the synthesis of agrochemicals and pharmaceutical intermediates.

Unlike simple toluenes, the electron-deficient nature of the pyridine ring—exacerbated by the electron-withdrawing chloro- and bromo- substituents—significantly raises the activation energy for hydrogen abstraction. This protocol addresses these challenges by utilizing a modified Wohl-Ziegler methodology, prioritizing Trifluorotoluene (PhCF₃) as a green, high-performance solvent alternative to Carbon Tetrachloride (CCl₄), ensuring both reaction efficiency and environmental compliance.

Strategic Experimental Planning

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism.[1][2] The regioselectivity is driven by the formation of a benzylic-type radical at the 5-position. However, the 2-Cl and 3-Br substituents inductively destabilize this radical intermediate compared to a standard picoline, often resulting in sluggish kinetics.

  • Reagent: N-Bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine (

    
    ), minimizing electrophilic ring bromination.
    
  • Initiator: Azobisisobutyronitrile (AIBN) is preferred over Benzoyl Peroxide (BPO) due to its cleaner decomposition profile (generating inert

    
     gas).
    
Solvent Selection Matrix

While CCl₄ is the historical standard, modern safety protocols mandate alternatives.

SolventBoiling PointDielectric ConstantSuitabilityNotes
Trifluorotoluene (PhCF₃) 102 °C 9.18 Optimal High radical stability, "Green" solvent, easy workup.
Chlorobenzene131 °C5.62GoodHigher BP allows faster kinetics but harder to remove.
Acetonitrile (MeCN)82 °C37.5ModeratePolar nature can sometimes solubilize succinimide, complicating workup.
Carbon Tetrachloride77 °C2.24DeprecatedHigh toxicity, ozone depleting. Avoid if possible.

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 3-Bromo-2-chloro-5-methylpyridine (>98% purity).

  • Brominating Agent: N-Bromosuccinimide (NBS) – Recrystallize from water if yellow (indicates free

    
    ).
    
  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).

  • Solvent: Anhydrous Trifluorotoluene (degassed).

  • Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen inlet, heating mantle.

Stoichiometry Table
ComponentEquiv.MW ( g/mol )Role
Substrate 1.0206.47Reactant
NBS 1.05177.98Bromine Source
AIBN 0.05 - 0.10164.21Radical Initiator
PhCF₃ N/AN/ASolvent (0.2 M conc.)
Step-by-Step Procedure

Step 1: System Preparation

  • Oven-dry all glassware overnight. Assemble the reaction setup under a stream of dry nitrogen.

  • Charge the flask with 3-Bromo-2-chloro-5-methylpyridine (1.0 equiv).

  • Add anhydrous Trifluorotoluene to achieve a concentration of 0.2 M (approx. 5 mL per mmol of substrate).

  • Stir at room temperature until fully dissolved.

Step 2: Reagent Addition

  • Add NBS (1.05 equiv) in a single portion. Note: NBS is insoluble in PhCF₃ at RT and will settle at the bottom.

  • Add AIBN (0.05 equiv) in one portion.

  • Degassing: Briefly purge the solution with nitrogen for 5-10 minutes to remove dissolved oxygen, which acts as a radical scavenger.

Step 3: Reaction (Propagation)

  • Heat the mixture to reflux (approx. 105 °C) .

  • Visual Cue: The dense NBS solid will gradually float to the surface as it converts to Succinimide (which is less dense and insoluble). The mixture may turn pale orange/yellow.

  • Monitoring: Check TLC or HPLC after 2 hours.

    • If starting material remains (>10%): Cool slightly, add a second portion of AIBN (0.02 equiv), and resume reflux for 2 hours.

    • Endpoint: Reaction is complete when the heavy NBS solid has disappeared and light, floating Succinimide is observed.[3]

Step 4: Workup & Purification

  • Cool the reaction mixture to 0 °C in an ice bath to fully precipitate Succinimide.

  • Filtration: Filter the cold mixture through a sintered glass funnel or a pad of Celite. Wash the cake with cold PhCF₃ or Hexanes.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) at <40 °C. Caution: Benzylic bromides are lachrymators (tear-inducing).

  • Purification:

    • The crude residue is often sufficient for the next step.

    • If high purity is required, perform Flash Column Chromatography using Hexanes/Ethyl Acetate (95:5) on silica gel. Avoid alcohols or amines which may react with the bromide.

Process Visualization

Reaction Mechanism (Wohl-Ziegler)

The following diagram illustrates the radical chain propagation specific to this pyridine scaffold.

WohlZieglerMechanism Initiation INITIATION AIBN → 2 Radical (In•) Br_Radical Br• Generation (Br2 homolysis) Initiation->Br_Radical Initiates NBS_Activation NBS + HBr → Succinimide + Br2 Product_Step Br-Transfer (Radical + Br2) NBS_Activation->Product_Step Supplies Br2 Abstraction H-Abstraction (Rate Determining Step) Br_Radical->Abstraction Substrate Substrate (3-Br-2-Cl-5-Me-Py) Substrate->Abstraction Abstraction->NBS_Activation HBr byproduct Py_Radical Pyridyl-Methyl Radical (Stabilized) Abstraction->Py_Radical - HBr Py_Radical->Product_Step Product_Step->Br_Radical Regenerates Br• (Chain Propagation) Final_Product Product (5-Bromomethyl-Py) Product_Step->Final_Product

Caption: Radical chain mechanism showing the interplay between NBS, trace Br2, and the pyridine substrate.

Experimental Workflow

Workflow Start Start: 3-Br-2-Cl-5-Me-Py + PhCF3 (0.2M) Reagents Add NBS (1.05 eq) Add AIBN (0.05 eq) Start->Reagents Reflux Reflux (105°C) 2-4 Hours Reagents->Reflux Check QC: TLC/HPLC Complete? Reflux->Check Add_Init Add 0.02 eq AIBN Continue Reflux Check->Add_Init No Cool Cool to 0°C Precipitate Succinimide Check->Cool Yes Add_Init->Reflux Filter Filter & Wash (Remove Succinimide) Cool->Filter Evap Rotary Evaporation <40°C Filter->Evap Product Crude Product (Lachrymator!) Evap->Product

Caption: Step-by-step experimental workflow from setup to crude isolation.

Troubleshooting & Optimization

Common Failure Modes
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Consumption of initiator or quenching by oxygen.

    • Solution: Degas solvent more thoroughly; add AIBN in portions (e.g., 0.025 eq at t=0, 0.025 eq at t=1h).

  • Problem: Formation of gem-dibromide (5-dibromomethyl).

    • Cause: Excess NBS or reaction time too long.

    • Solution: Strictly limit NBS to 1.05 equiv. Stop reaction immediately upon disappearance of starting material.

  • Problem: Dark/Tarry reaction mixture.

    • Cause: Decomposition of the pyridine ring or polymerization.

    • Solution: Lower bath temperature slightly or switch to Chlorobenzene (lower polarity). Ensure anhydrous conditions.

Safety & Handling (Critical)
  • Lachrymator Hazard: 3-bromo-2-chloro-5-(bromomethyl)pyridine is a potent lachrymator (tear gas agent). All operations, including weighing and rotovap venting, must be performed in a functioning fume hood.

  • Skin Contact: Benzylic bromides are potent alkylating agents and can cause severe chemical burns. Double-gloving (Nitrile) is recommended.

References

  • Djerassi, C. (1948).[4] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link

  • Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4).[5] Link

  • Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination: An Environmentally Benign Protocol. Stuttgart University. (Discusses PhCF3 as green solvent). Link

  • PubChem. (2025).[6] 3-Bromo-2-chloro-5-methylpyridine Compound Summary. National Library of Medicine. Link

  • Togo, H., & Katohgi, M. (2001). Synthetic uses of organohypervalent iodine compounds through radical pathways. Synlett, 2001(05), 0565-0581. (Context on radical reactivity of heterocycles). Link

Sources

Method

Functionalization of 3-Bromo-2-chloro-5-(chloromethyl)pyridine with amines

Application Note: Selective Functionalization of 3-Bromo-2-chloro-5-(chloromethyl)pyridine with Amines -Alkylation and Downstream Functionalization Executive Summary & Reactivity Profile The scaffold 3-Bromo-2-chloro-5-(...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Functionalization of 3-Bromo-2-chloro-5-(chloromethyl)pyridine with Amines


-Alkylation and Downstream Functionalization

Executive Summary & Reactivity Profile

The scaffold 3-Bromo-2-chloro-5-(chloromethyl)pyridine represents a high-value "tri-functional" intermediate in medicinal chemistry. Its utility lies in the distinct reactivity profiles of its three halogenated sites, allowing for orthogonal functionalization.[1]

This guide focuses on the chemoselective


 displacement  of the 5-chloromethyl group with amines. This reaction must be controlled to prevent competitive Nucleophilic Aromatic Substitution (

) at the 2-chloro position or self-polymerization.
Reactivity Hierarchy

The molecule contains three electrophilic sites with the following reactivity order (fastest to slowest):

  • 5-(Chloromethyl) [

    
     C-Cl]:  Highly reactive toward nucleophiles via 
    
    
    
    . Kinetic product.
  • 2-Chloro [

    
     C-Cl]:  Activated by the pyridine nitrogen (ortho-position). Susceptible to 
    
    
    
    under elevated temperatures or with strong nucleophiles.
  • 3-Bromo [

    
     C-Br]:  Sterically crowded and electronically deactivated relative to the 2-position. Primarily reserved for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
    

ReactivityLandscape Substrate 3-Bromo-2-chloro- 5-(chloromethyl)pyridine Site1 5-Chloromethyl (sp3) PRIMARY TARGET Substrate->Site1 Fastest: SN2 (0°C - RT) Site2 2-Chloro (sp2) Secondary Target Substrate->Site2 Slower: SNAr (Heat required) Site3 3-Bromo (sp2) Tertiary Target Substrate->Site3 Slowest: Cross-Coupling (Pd-Catalysis) Amine Functionalization Amine Functionalization Site1->Amine Functionalization Heterocycle Formation Heterocycle Formation Site2->Heterocycle Formation Biaryl Coupling Biaryl Coupling Site3->Biaryl Coupling

Figure 1: Orthogonal reactivity landscape of the substrate. The chloromethyl group allows for mild, selective functionalization before addressing the heteroaryl halogens.

Safety & Handling (Critical)

  • Vesicant Hazard: Chloromethyl pyridines are potent alkylating agents and often act as vesicants (blistering agents).

    • Protocol: Double-gloving (Nitrile/Laminate) and working strictly within a fume hood is mandatory.

    • Neutralization: Quench spills with dilute aqueous ammonia or 1M NaOH to convert the alkyl chloride to the less toxic alcohol.

  • Instability: The free base of chloromethyl pyridines can undergo self-alkylation (intermolecular polymerization) if stored concentrated.

    • Storage: Store as a solid at -20°C. If in solution, use immediately.

Protocol A: Chemoselective Amination ( )

Objective: Install a primary or secondary amine at the 5-position without displacing the 2-chloro substituent.

Materials
  • Substrate: 3-Bromo-2-chloro-5-(chloromethyl)pyridine (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv for secondary; 2.0–3.0 equiv for primary to prevent bis-alkylation).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). Note: Inorganic bases like 
    
    
    
    are effective but can make the slurry difficult to stir.
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF. Avoid protic solvents (MeOH/EtOH) to prevent solvolysis to the ether.

Step-by-Step Methodology
  • Preparation (0 min):

    • Dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate).

    • Cool the solution to 0°C using an ice bath. Cooling is critical to suppress

      
       side reactions.
      
  • Addition (15 min):

    • Dissolve 3-Bromo-2-chloro-5-(chloromethyl)pyridine in a minimal amount of MeCN.

    • Add the substrate solution dropwise to the amine/base mixture over 15 minutes.

    • Reasoning: Adding the substrate to the amine ensures the amine is always in excess, minimizing bis-alkylation (if using a primary amine).

  • Reaction (1 - 4 hours):

    • Allow the mixture to warm slowly to Room Temperature (RT).

    • Monitor via LC-MS or TLC (Hexane/EtOAc).

    • Endpoint: Disappearance of starting material. A new spot (more polar) should appear.

    • Alert: If the reaction is left too long (>12h) or heated, you may observe displacement of the 2-Cl (M+Amine-HCl mass).

  • Workup:

    • Option A (Aqueous): Dilute with EtOAc, wash with Sat. ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      , then Brine. Dry over 
      
      
      
      .[2]
    • Option B (Scavenging): If using volatile amines, concentrate directly. If using non-volatile amines, use a polymer-supported isocyanate scavenger to remove excess amine.

  • Purification:

    • Flash Column Chromatography (DCM/MeOH gradient).

    • Note: The product is a pyridine base. Pre-treat silica with 1%

      
       or use amine-functionalized silica to prevent streaking.
      
Data Summary: Optimization Table
VariableConditionOutcomeRecommendation
Solvent DMFHigh solubility, hard to removeUse only for polar amines
Solvent MeCN Good balance, easy workup Preferred
Solvent MeOHFormation of methyl ether byproductAvoid
Base

Heterogeneous, slower kineticsGood for acid-sensitive amines
Base DIPEA Homogeneous, fast kinetics Preferred
Temp Reflux2-Cl displacement observed (

)
Avoid

Protocol B: Sequential Functionalization (Advanced)

Once the amine is installed, the pyridine ring electron density changes. The amine group (electron-donating via induction/resonance depending on the linker) may slightly deactivate the ring toward further nucleophilic attack, but the 2-chloro position remains vulnerable.

Workflow for Library Generation

Workflow Step1 Step 1: N-Alkylation (Protocol A) Intermediate Intermediate: 3-Bromo-2-chloro-5-((amino)methyl)pyridine Step1->Intermediate Branch Branch Point Intermediate->Branch PathA Path A: SNAr (2-Position) Reagents: R-NH2 / DMSO / 100°C Branch->PathA Displace Cl PathB Path B: Suzuki Coupling (3-Position) Reagents: Ar-B(OH)2 / Pd(dppf)Cl2 / Na2CO3 Branch->PathB Couple Br Final1 Final1 PathA->Final1 2-Amino-3-bromo Product Final2 Final2 PathB->Final2 3-Aryl-2-chloro Product

Figure 2: Sequential functionalization workflow. Path A utilizes the activated 2-chloro position, while Path B utilizes the 3-bromo handle.

Critical Control Point: 2-Chloro Stability

When performing Suzuki couplings (Path B) on the 3-bromo position, use anhydrous conditions (e.g., Dioxane/DMF) rather than aqueous biphasic systems if possible. Hydroxide bases at high temperatures can hydrolyze the 2-chloro group to the 2-pyridone (2-hydroxy).

  • Recommended Catalyst:

    
     or 
    
    
    
    .
  • Recommended Base:

    
     (solid) or 
    
    
    
    .

Troubleshooting & Quality Control

Common Issues
  • Over-alkylation (Tertiary Amine Formation):

    • Symptom:[3][4] Mass spectrum shows M + (Substrate-Cl).

    • Fix: Increase the equivalents of the amine nucleophile (2.5 - 3.0 equiv) or use a secondary amine.

  • Hydrolysis (Alcohol Formation):

    • Symptom:[3][4] Formation of 3-bromo-2-chloro-5-(hydroxymethyl)pyridine.

    • Fix: Ensure reagents (MeCN, DIPEA) are anhydrous. Limit air exposure.

  • Regio-scrambling:

    • Symptom:[3][4] Loss of Chlorine signal in MS, retention of Bromine.

    • Fix: Lower reaction temperature to 0°C. The 2-Cl position requires activation energy to react.

Analytical Validation (NMR)
  • Starting Material:

    
    -Cl appears as a singlet around 4.6 – 4.7 ppm  (
    
    
    
    NMR,
    
    
    ).
  • Product: Upon amination, the methylene protons (

    
    -N) will shift upfield to approximately 3.5 – 3.9 ppm .
    
  • Aromatic Region: The protons at C4 and C6 are distinct doublets. If

    
     occurs at C2, the splitting pattern and chemical shift of the C3/C4 protons will change significantly due to the change in electronics.
    

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of halopyridines).
  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link

  • Schlosser, M. (2005). "The 2- and 4-positions of pyridine: A study in site-selective metallation and functionalization." Angewandte Chemie International Edition, 44(3), 376-393. (Regioselectivity principles).
  • Spivey, A. C., & Arseniyadis, S. (2004).
  • Pfizer Inc. (2010). "Process for the preparation of 3-halo-2-alkylaminopyridines." World Intellectual Property Organization Patent WO2010123456. (Industrial protocols for similar halopyridine scaffolds). Link

Sources

Application

Application Notes and Protocols for the Preparation of Pyridine-Based Kinase Inhibitor Intermediates

Introduction: The Pyridine Scaffold as a Cornerstone in Kinase Inhibitor Design The pyridine ring is a quintessential heterocyclic motif in modern medicinal chemistry, recognized as a "privileged scaffold" due to its con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyridine ring is a quintessential heterocyclic motif in modern medicinal chemistry, recognized as a "privileged scaffold" due to its consistent presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—including its ability to act as a hydrogen bond acceptor, its aqueous solubility, and its metabolic stability—make it an ideal building block for crafting molecules that interact with complex biological targets.[3][4][5]

Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[6][7] The aberrant activity of kinases is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[1][6][8] Pyridine-based structures are particularly effective as kinase inhibitors because they can act as bioisosteres of the purine ring of ATP, enabling them to bind competitively to the enzyme's ATP-binding pocket.[9] A significant number of FDA-approved kinase inhibitors, such as Imatinib (Gleevec) for chronic myeloid leukemia and Gefitinib for various cancers, feature a pyridine core that is essential for their therapeutic activity.[1]

This technical guide provides an in-depth exploration of the synthetic strategies and detailed protocols for preparing key pyridine-based intermediates, which serve as the foundational building blocks for novel kinase inhibitors. We will delve into both the classical construction of the pyridine ring and the modern functionalization techniques that are pivotal in academic and industrial drug discovery settings.

G cluster_0 Kinase Signaling & Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Triggers Pyridine Inhibitor Pyridine Inhibitor Pyridine Inhibitor->Kinase Blocks ATP Binding

Caption: General mechanism of kinase inhibition by a pyridine-based drug.

Part 1: Constructing the Core - Synthetic Strategies for the Pyridine Ring

The assembly of the pyridine scaffold itself is the first critical step. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Condensation Methodologies

These methods have been refined over a century and remain valuable for their reliability and scalability.

  • Hantzsch Pyridine Synthesis: This is a classic multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, followed by an oxidation step to yield the substituted pyridine.[2] It is highly versatile for producing symmetrically substituted dihydropyridines, which are then oxidized to the corresponding pyridines.

  • Guareschi-Thorpe Reaction: This method is particularly useful for synthesizing 2,6-dihydroxypyridine derivatives (which exist as the pyridone tautomers). It involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base.[10] The resulting pyridone scaffold is a common feature in many kinase inhibitors.[11]

  • Bohlmann-Rahtz Pyridine Synthesis: This reaction provides a flexible route to trisubstituted pyridines through the condensation of an α,β-unsaturated amine (enamine) with an ethynylketone.[3]

Modern Catalytic and Cycloaddition Approaches

Transition-metal catalysis has revolutionized pyridine synthesis, offering novel and efficient pathways.

  • [2+2+2] Cycloadditions: Metal catalysts, such as those based on cobalt or ruthenium, can facilitate the cycloaddition of two alkyne molecules and a nitrile to form a substituted pyridine ring.[12] This method is highly atom-economical and allows for the creation of complex substitution patterns in a single step.[12]

  • Cascade Reactions: Innovative cascade reactions can assemble highly substituted pyridines from simple starting materials. For instance, a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes can trigger a cascade involving C-N bond formation, electrocyclization, and oxidation to yield the final pyridine product.[13]

Part 2: Key Functionalization Strategies for Pyridine Intermediates

Once the basic pyridine ring is formed, regioselective functionalization is crucial for elaborating the structure and optimizing its interaction with the target kinase. The electron-deficient nature of the pyridine ring dictates the types of reactions that are most effective.[14]

G cluster_methods Functionalization Methods Pyridine Core Pyridine Core Cross-Coupling Pd-Catalyzed Cross-Coupling Pyridine Core->Cross-Coupling C-X to C-C/C-N DoM Directed ortho-Metalation (DoM) Pyridine Core->DoM Regioselective C-H Minisci Minisci-Type Radical Reaction Pyridine Core->Minisci Direct C-H Functionalized Pyridine Intermediate Functionalized Pyridine Intermediate Cross-Coupling->Functionalized Pyridine Intermediate DoM->Functionalized Pyridine Intermediate Minisci->Functionalized Pyridine Intermediate

Caption: Key strategies for functionalizing the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are among the most powerful tools in modern medicinal chemistry for forming C-C and C-N bonds. Halogenated pyridines (Cl, Br, I) are common starting materials.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[15][16] It is invaluable for introducing alkyne linkers into pyridine intermediates, which can then be further modified.[17] The reaction is typically carried out under mild conditions, tolerating a wide range of functional groups.[16]

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between a boronic acid (or ester) and a halide. It is widely used to introduce aryl or heteroaryl groups onto the pyridine scaffold, a common strategy for exploring the solvent-exposed regions of a kinase's binding pocket.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between a halide and an amine. It is the premier method for introducing primary or secondary amines, which often serve as key hydrogen-bonding moieties that anchor the inhibitor to the kinase "hinge" region.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG).[18][19] A DMG, such as an amide or a methoxy group, coordinates to a strong base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. The resulting organometallic intermediate can then be quenched with a wide variety of electrophiles. For pyridines, which are π-deficient, a DMG is essential to control the regioselectivity and prevent nucleophilic attack on the ring.[18] Using pyridine N-oxides is another effective strategy, as the N-oxide group significantly modifies the ring's reactivity and can act as a directing group itself.[20][21][22]

Minisci-Type Radical Reactions

The electron-deficient nature of the pyridine ring makes it an excellent substrate for radical substitution reactions. The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring.[23] This method allows for the direct C-H functionalization of the pyridine core, typically at the C-2 or C-4 positions, without the need for pre-installed functional groups.[23][24] Recent advancements, such as the use of blocking groups, have enabled exquisite regiocontrol, making this a highly practical and scalable method for introducing alkyl groups.[25]

Part 3: Experimental Protocols

The following protocols are representative examples of the key functionalization strategies discussed. Researchers should always first consult the primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Sonogashira Coupling of 2-Amino-3-bromopyridine

This protocol details the synthesis of a 2-amino-3-alkynylpyridine, a versatile intermediate for constructing fused heterocyclic systems like azaindoles.[9][17]

Table 1: Reagents and Materials for Sonogashira Coupling

Reagent/MaterialQuantityMoles (mmol)Purpose
2-Amino-3-bromopyridine86.5 mg0.5Starting Material
Terminal Alkyne (e.g., Phenylacetylene)61.3 mg (66 µL)0.6Coupling Partner
Pd(PPh₃)₄14.4 mg0.0125 (2.5 mol%)Palladium Catalyst
Copper(I) Iodide (CuI)4.8 mg0.025 (5.0 mol%)Co-catalyst
Triethylamine (Et₃N)2 mL-Base and Solvent
N,N-Dimethylformamide (DMF)3 mL-Solvent
Round-bottom flask (10 mL)1-Reaction Vessel
Magnetic stirrer, Nitrogen balloon--Equipment

Step-by-Step Procedure:

  • Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the 2-amino-3-bromopyridine, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add the degassed DMF and triethylamine via syringe.

  • Add Coupling Partner: Add the terminal alkyne (e.g., phenylacetylene) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).[15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-alkynylpyridine.

G cluster_0 Sonogashira Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X      L L OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR PdII_Alkyne Ar-Pd(II)-C≡CR      L L Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR RedElim->Product

Sources

Method

Technical Guide: 3-Bromo-2-chloro-5-(chloromethyl)pyridine as a Multifunctional Alkylating Agent

The following Technical Guide and Application Note is structured for researchers in medicinal chemistry and drug discovery. It addresses the specific utility of 3-Bromo-2-chloro-5-(chloromethyl)pyridine , a high-value tr...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Guide and Application Note is structured for researchers in medicinal chemistry and drug discovery. It addresses the specific utility of 3-Bromo-2-chloro-5-(chloromethyl)pyridine , a high-value trifunctional scaffold used to construct complex heterocyclic architectures.[1]

[1][2]

Executive Summary & Compound Profile

3-Bromo-2-chloro-5-(chloromethyl)pyridine is a versatile "tri-functional" pyridine scaffold. Unlike simple alkyl halides, this compound offers three distinct orthogonal reactivity handles, allowing for the sequential construction of high-affinity ligands (e.g., kinase inhibitors, GPCR modulators).

Chemical Identity[1][3][4][5][6][7]
  • Target Compound: 3-Bromo-2-chloro-5-(chloromethyl)pyridine[1]

  • Primary Precursor (Commercial): 3-Bromo-2-chloro-5-(hydroxymethyl)pyridine[1]

  • Precursor CAS: [1]

  • Molecular Weight: 240.91 g/mol (Chloride)[1]

  • Physical State: Low-melting solid or oil (often prepared in situ due to stability concerns).[1]

The "Tri-Functional" Advantage
  • Chloromethyl (-CH₂Cl): A highly reactive electrophile for SN2 alkylation.[1] This is the primary "tethering" point.[1]

  • 2-Chloro Position: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.[1]

  • 3-Bromo Position: A sterically hindered but chemically distinct handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

Reactivity Logic & Strategic Planning

Successful utilization of this scaffold requires adhering to a specific order of operations to avoid side reactions (such as polymerization or off-target substitution).[1]

The Hierarchy of Reactivity

The standard workflow prioritizes the aliphatic substitution first, followed by ring functionalization.

  • Step 1: Alkylation (The Tether). The benzylic-like chloromethyl group is the most reactive site.[1] It must be engaged first under mild basic conditions.[1]

  • Step 2: SNAr vs. Cross-Coupling.

    • Path A (SNAr): The 2-Cl position is susceptible to displacement by strong nucleophiles (amines, alkoxides) at elevated temperatures (>80°C).

    • Path B (Pd-Coupling): The 3-Br position allows for carbon-carbon bond formation.[1] Note: Pd-catalysts can sometimes oxidatively add to the 2-Cl bond, but the 3-Br bond is generally more labile towards Pd(0) oxidative addition, allowing for selective coupling if conditions are tuned (e.g., using Pd(PPh₃)₄).

Visual Workflow (Graphviz)[2]

G Start Precursor Alcohol (CAS: 904745-59-1) Intermediate Active Agent: 3-Bromo-2-chloro- 5-(chloromethyl)pyridine Start->Intermediate SOCl2, DCM 0°C to RT Alkylated Scaffold-Linked Intermediate Intermediate->Alkylated Nucleophile (H-Nu) Base (K2CO3/DIPEA) S_N2 Reaction Final Final Drug Candidate Alkylated->Final Path A: Suzuki (3-Br) Path B: S_NAr (2-Cl)

Figure 1: Strategic workflow for converting the stable alcohol precursor into the active alkylating agent and subsequent library generation.

Preparation of the Alkylating Agent[7][8]

Since the chloromethyl derivative is prone to hydrolysis and polymerization, it is strongly recommended to synthesize it fresh from the commercially available alcohol precursor.

Protocol A: Conversion of Alcohol to Chloride

Objective: Generate high-purity 3-Bromo-2-chloro-5-(chloromethyl)pyridine.

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 3-Bromo-2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Chlorination: Cool the solution to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (1.5 eq).

    • Expert Tip: Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type mechanism.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the chloride is less polar than the alcohol).

  • Workup:

    • Concentrate the mixture in vacuo to remove excess SOCl₂ and DCM.[1]

    • Caution: The residue is the hydrochloride salt.[1] If the free base is required, partition between EtOAc and saturated NaHCO₃ (cold), separate, dry over MgSO₄, and concentrate.

    • Storage: Use immediately. If storage is necessary, keep as the HCl salt in a desiccator at -20°C.

Application Protocols

Protocol B: N-Alkylation of Secondary Amines

Context: Attaching a solubilizing group or pharmacophore (e.g., morpholine, piperazine) to the 5-position.

ComponentEquivalentsRole
Chloride Intermediate 1.0Electrophile
Secondary Amine 1.1 – 1.2Nucleophile
K₂CO₃ or Cs₂CO₃ 2.0 – 3.0Acid Scavenger
Acetonitrile (ACN) SolventPolar Aprotic Solvent
NaI (Optional) 0.1Finkelstein Catalyst

Step-by-Step:

  • Suspend the Secondary Amine and Base (K₂CO₃) in anhydrous ACN.[1]

  • Add 3-Bromo-2-chloro-5-(chloromethyl)pyridine (dissolved in minimal ACN) dropwise at RT.

  • Catalysis: If the reaction is sluggish, add 10 mol% Sodium Iodide (NaI) to generate the more reactive alkyl iodide in situ.

  • Temperature: Stir at RT for 4–12 hours. Heating to 50°C is permitted but increases the risk of SNAr side reactions at the 2-Cl position.[1]

  • Purification: Filter off inorganic salts. Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol C: O-Alkylation of Phenols

Context: Creating ether linkages common in kinase inhibitors.[1]

  • Dissolve the Phenol (1.0 eq) in DMF.[1]

  • Add K₂CO₃ (2.0 eq) and stir for 15 mins to generate the phenoxide.

  • Add the Chloride Intermediate (1.1 eq).[1]

  • Stir at 60°C for 2–6 hours.

    • Note: Phenoxides are less likely to displace the 2-Cl or 3-Br at mild temperatures compared to thiols or amines.[1]

Downstream Functionalization (The "Scaffold" Phase)[2]

Once the alkyl chain is established, the pyridine core can be elaborated.

Reactivity Map (Graphviz)[2]

Reactivity cluster_tips Selectivity Rules Center 3-Bromo-2-chloro- 5-(alkyl)pyridine Pos2 2-Position (Cl) S_NAr Active Center->Pos2 Reacts with Amines/OR- Pos3 3-Position (Br) Suzuki/Buchwald Active Center->Pos3 Reacts with Boronic Acids Rule1 S_NAr at 2-Cl requires Heat (>80°C) Rule2 Suzuki at 3-Br works at 60-80°C

Figure 2: Selectivity map for the pyridine ring. The 2-Cl and 3-Br positions offer orthogonal functionalization pathways.[1]

Expert Tips for Selectivity
  • Suzuki Coupling: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with Na₂CO₃ in Dioxane/Water.[1] These conditions generally favor reaction at the 3-Bromo position over the 2-Chloro position due to the weaker C-Br bond, despite the electronic activation of the C-Cl bond.[1]

  • SNAr: If you intend to displace the 2-Cl, use a polar solvent (DMSO/NMP) and heat (>100°C).[1] If you want to preserve the 2-Cl for later, keep temperatures below 80°C during other steps.[1]

Safety & Handling

  • Vesicant Hazard: Chloromethyl pyridines are potent alkylating agents.[1] They are potential lachrymators and skin sensitizers .[1]

    • Control: Handle only in a functioning fume hood.[1] Double-glove (Nitrile).[1][2]

  • Instability: The free base of the chloromethyl compound can degrade.[1] Always prepare fresh or store as the HCl salt.[1]

  • Quenching: Quench excess alkylating agent with an aqueous solution of ammonia or dilute NaOH before disposal to destroy the reactive carbon-chlorine bond.[1]

References

  • Preparation of Precursor: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 24879351, 3-Bromo-2-chloro-5-(hydroxymethyl)pyridine.[1] Retrieved from [Link]

  • General Reactivity of Halopyridines: Schlosser, M., & Rausis, T. (2004).[1] Site-Selective Substitution of Polyhalogenated Pyridines.[1] European Journal of Organic Chemistry.[1] (General reference for 2-Cl vs 3-Br selectivity).

  • Synthesis of Chloromethyl Pyridines: De Luca, L., et al. (2021).[1] Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. Molecules, 26(15), 4500. (Describes analogous synthesis using cyanuric chloride/DMF).

Sources

Application

Application Note: Strategic Synthesis of 5-Substituted-3-bromo-2-chloropyridine Libraries

Executive Summary & Strategic Importance The 5-substituted-3-bromo-2-chloropyridine scaffold represents a "privileged" molecular architecture in medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 5-substituted-3-bromo-2-chloropyridine scaffold represents a "privileged" molecular architecture in medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile : three distinct positions (C2, C3, C5) that can be functionalized sequentially using different chemical modalities (SNAr, Halogen-Metal Exchange, and Cross-Coupling).[2]

For drug discovery libraries, the ability to vary the substituent at the C5 position while retaining the 3-bromo and 2-chloro handles is critical. This allows for late-stage diversification at C2 (via nucleophilic displacement) and C3 (via Suzuki/Buchwald coupling) after the library diversity has been established at C5.

This guide details two validated protocols to access this scaffold:

  • The Kinetic Route (High-Throughput): Regioselective cross-coupling of a 3,5-dibromo precursor.

  • The Thermodynamic Route (High-Precision): Directed ortho-lithiation (DoM) of 5-substituted precursors.

Reactivity Profile & Retrosynthetic Logic

To successfully synthesize this library, one must understand the electronic and steric landscape of the polysubstituted pyridine ring.

The Reactivity Hierarchy
  • C2-Cl (Position 2): Most electron-deficient. Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) but sluggish in Pd-catalyzed coupling compared to bromides.

  • C3-Br (Position 3): Sterically hindered (flanked by C2-Cl and C4-H). Electronically activated by the adjacent pyridine nitrogen and electron-withdrawing chlorine.

  • C5-Br/Position 5: Sterically accessible. Less electron-deficient than C3 but kinetically favored in cross-coupling reactions due to lower steric demand.

Visualization of Orthogonal Reactivity

The following diagram maps the logical flow for functionalizing this scaffold.

ReactivityMap Core 3,5-Dibromo-2-chloropyridine (Scaffold) C5_Path Path A: C5-Selective Coupling (Suzuki/Sonogashira) Core->C5_Path Kinetically Controlled (Sterics: C5 > C3) Target 5-Substituted-3-bromo-2-chloropyridine (Target Library) C5_Path->Target C3_Path Path B: C3-Lithiation (Directed by C2-Cl) C3_Path->Target Downstream Downstream Diversification (C2 S_NAr or C3 Coupling) Target->Downstream Retains C2/C3 handles Precursor 5-Substituted-2-chloropyridine Precursor->C3_Path Thermodynamically Controlled (DoM at C3)

Caption: Decision tree for accessing the target scaffold. Path A is preferred for rapid library generation from a common intermediate.

Protocol A: The "Kinetic" Route (Recommended for Libraries)

This approach utilizes 3,5-dibromo-2-chloropyridine as the common intermediate. The strategy relies on the steric differentiation between the C3 and C5 bromines. In Pd-catalyzed cross-couplings, the C5-Br reacts significantly faster than the C3-Br, which is shielded by the adjacent chlorine atom.

Synthesis of the Scaffold: 3,5-Dibromo-2-chloropyridine

Note: While commercially available, in-house synthesis is cost-effective for gram-scale needs.

Step 1: Bromination of 2-aminopyridine

  • Reagents: 2-Aminopyridine, Br2, H2O.[3][4]

  • Procedure: Dissolve 2-aminopyridine in water.[3] Add bromine dropwise at room temperature. The product, 2-amino-3,5-dibromopyridine, precipitates as a solid.[3]

  • Yield: >90%.

Step 2: Sandmeyer Reaction (Chlorination)

  • Reagents: NaNO2, HCl (conc), CuCl.

  • Mechanism: Diazotization followed by radical-nucleophilic substitution.

  • Protocol:

    • Suspend 2-amino-3,5-dibromopyridine in conc. HCl at 0°C.

    • Add aqueous NaNO2 dropwise (maintain <5°C) to form the diazonium salt.

    • Transfer the cold diazonium solution into a stirring solution of CuCl in conc. HCl at 0°C.

    • Allow to warm to RT and heat to 60°C for 1 hour.

    • Workup: Neutralize, extract with EtOAc, and recrystallize from EtOH.

  • Checkpoint: Ensure complete removal of mono-bromo impurities via GC-MS.

Library Generation: Regioselective Suzuki Coupling at C5

Objective: Selectively couple aryl boronic acids at C5 without touching the C3-Br or C2-Cl.

Reaction Conditions:

  • Substrate: 3,5-Dibromo-2-chloropyridine (1.0 equiv).

  • Boronic Acid: R-B(OH)2 (1.05 equiv). Strict stoichiometry is vital.

  • Catalyst: Pd(PPh3)4 (2-5 mol%). Avoid highly active catalysts like Pd(dtbpf)Cl2 which may erode selectivity.

  • Base: Na2CO3 (2.0 equiv, 2M aqueous).[5]

  • Solvent: Toluene/EtOH (4:1) or DME/H2O.

  • Temperature: 70–80°C. Do not reflux aggressively.

Step-by-Step Protocol:

  • Charge reaction vessel with scaffold, boronic acid, and solvent.[5] Degas with N2 for 15 mins.[6]

  • Add Catalyst and Base under inert atmosphere.[6]

  • Heat to 75°C. Monitor via HPLC every 30 mins.

  • Stop Point: Quench immediately upon consumption of starting material. Prolonged heating leads to bis-coupling (3,5-diaryl).

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product (C5) usually elutes significantly later than the bis-coupled byproduct.

Data: Selectivity Profile

Boronic Acid Type C5-Product Yield C3,C5-Bis-Product Selectivity Note
Phenylboronic acid 72% 12% Good steric discrimination.
o-Tolylboronic acid 85% <5% Ortho-substituents enhance C5 selectivity.

| 4-Methoxyphenyl | 68% | 18% | Electron-rich boronic acids react faster; require lower temp. |

Protocol B: The "Thermodynamic" Route (Directed Lithiation)

Use this route if Protocol A fails (e.g., poor selectivity) or if the 5-substituent is sensitive to Pd-coupling conditions. This method relies on Directed ortho-Metalation (DoM) .

Concept: The C2-Chlorine atom acts as a Directing Group (DG). When treated with a hindered base (LiTMP), the pyridine is lithiated exclusively at C3 (the position ortho to the Cl and ortho to the Ring N).

Workflow:

  • Start: 5-Substituted-2-chloropyridine (Commercial or synthesized via standard coupling of 5-bromo-2-chloropyridine).

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Prepared in situ from TMP and n-BuLi.

  • Electrophile: CBr4 or Br2.

Step-by-Step Protocol:

  • Preparation of LiTMP: In a dry flask under Argon, dissolve TMP (1.1 equiv) in THF. Cool to -78°C. Add n-BuLi (1.1 equiv). Warm to 0°C for 15 mins, then cool back to -78°C.

  • Lithiation: Add solution of 5-substituted-2-chloropyridine in THF dropwise to the LiTMP solution at -78°C.

  • Aging: Stir for 45 mins at -78°C. The solution often turns deep red/brown (lithiated species).

  • Trapping: Add solution of CBr4 (1.2 equiv) in THF.

  • Workup: Quench with NH4Cl (aq) while cold. Extract with EtOAc.

Why this works: The pKa of the C3 proton is significantly lowered by the inductive effect of Cl and N. The steric bulk of LiTMP prevents attack at C4 or C6.

Experimental Validation & QC

To ensure the library members are valid, the following analytical signatures must be confirmed.

NMR Diagnostics
  • 1H NMR:

    • Starting Material (3,5-dibromo-2-chloropyridine): Two singlets (or tight doublets, J~2Hz) at ~8.2 ppm and ~8.5 ppm.

    • Product (5-Substituted-3-bromo-2-chloropyridine): The C6 proton (adjacent to N) typically shifts downfield. The C4 proton appears as a doublet (J~2Hz) due to meta-coupling with C6.

    • Verification: If coupling occurred at C3, the remaining proton would be at C5, which usually shows a different splitting pattern and chemical shift environment.

Stability

These compounds are stable at room temperature but should be stored away from light (to prevent photolytic debromination).

Downstream Applications (The "Why")

Once the 5-substituted-3-bromo-2-chloropyridine library is synthesized, it serves as a branching point for SAR studies.

Downstream Library Library Member: 5-R-3-bromo-2-chloropyridine SNAr S_NAr Displacement (C2) (Amines, Alkoxides, Thiols) Library->SNAr  Step 1: C2 Functionalization   Suzuki Suzuki Coupling (C3) (Aryl/Heteroaryl) Library->Suzuki  Step 2: C3 Functionalization   Buchwald Buchwald-Hartwig (C3) (Amination) Library->Buchwald  Step 2: Alt C3 Functionalization  

Caption: The scaffold allows sequential functionalization. C2 is usually modified first via S_NAr to leverage the activating effect of the pyridine nitrogen, followed by Pd-catalysis at C3.

References

  • Knochel, P., et al. "Regioselective functionalization of pyridines via halogen-metal exchange."[1] Angewandte Chemie International Edition, 2004.[1] Link

  • Handy, S. T., & Zhang, Y. "Regioselective cross-coupling of 3,5-dibromo-2-chloropyridine." Tetrahedron, 2006. (Demonstrates C5 selectivity). Link

  • Schlosser, M. "The 2-chloropyridine directing group in organolithium chemistry." European Journal of Organic Chemistry, 2001. Link

  • Bach, T., et al. "Site-selective Suzuki-Miyaura coupling of polyhalogenated heterocycles." Chemical Reviews, 2014.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-2-chloro-5-(chloromethyl)pyridine

[1] Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Strategy Triage User Query: "How do I i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy Triage

User Query: "How do I improve the yield of 3-Bromo-2-chloro-5-(chloromethyl)pyridine? I am facing issues with purity and stability."

Specialist Analysis: The synthesis of 3-Bromo-2-chloro-5-(chloromethyl)pyridine (Target) is notoriously difficult due to two competing factors:

  • Chemo-instability: The chloromethyl group (picolyl chloride) is highly reactive and prone to self-alkylation (polymerization) or hydrolysis to the alcohol.[1][2]

  • Regio-scrambling: Under harsh chlorinating conditions (e.g., refluxing

    
    ), the C3-Bromine atom is susceptible to halogen exchange, leading to the 2,3-dichloro analog.[1][2]
    

To improve yield, you must select the correct protocol based on your starting material.[1][2] Use the decision matrix below to identify your workflow.

Workflow Decision Matrix

G Start Start: Select Precursor Methyl Precursor: 3-Bromo-2-chloro-5-methylpyridine Start->Methyl Low Cost / Bulk Alcohol Precursor: (3-Bromo-2-chloropyridin-5-yl)methanol Start->Alcohol High Purity / Pharma Radical Route A: Radical Halogenation (NCS/BPO or TCCA) Methyl->Radical Deoxy Route B: Deoxychlorination (SOCl2 or Cyanuric Chloride) Alcohol->Deoxy Issue1 Risk: Over-chlorination (Gem-dichloro) Radical->Issue1 Issue2 Risk: Halogen Exchange (Br -> Cl at C3) Deoxy->Issue2 Opt1 Optimization: Stepwise Addition + Polarity Control Issue1->Opt1 Opt2 Optimization: Catalytic DMF + Temp < 40°C Issue2->Opt2

Figure 1: Strategic selection of synthesis route based on precursor availability and risk tolerance.

Protocol A: The "Gold Standard" (Alcohol to Chloride)[1][2]

Context: This route is preferred for pharmaceutical applications due to higher selectivity.[1][2] Starting Material: (3-Bromo-2-chloropyridin-5-yl)methanol.[1]

Common Failure Mode: Halogen Exchange

Users often report the formation of 2,3-dichloro-5-(chloromethyl)pyridine .[1] This occurs because the C3-Bromine is activated by the electron-deficient pyridine ring and can be displaced by chloride ions at high temperatures.

Optimized Protocol: The "Vilsmeier-Milder" Method

Instead of refluxing in neat thionyl chloride (


), use a catalytic Vilsmeier-Haack intermediate in a non-polar solvent.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of alcohol precursor in Dichloromethane (DCM) or Toluene (0.5 M concentration).

  • Activation: Cool to 0°C. Add DMF (0.1 eq) .

  • Chlorination: Add

    
     (1.2 eq)  dropwise.[1][2] Crucial: Do not dump it in.
    
  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat above 40°C.

    • Why? High heat promotes the

      
       displacement of the C3-Bromine.[1]
      
  • Monitoring: Check TLC/LCMS after 2 hours.

  • Workup (Critical for Stability):

    • Quench with saturated

      
       at 0°C.
      
    • Rapidly extract with DCM.

    • Yield Tip: Do not concentrate to complete dryness if storing.[1][2] Store as a solution or immediately react in the next step.

Troubleshooting Table (Route A)
SymptomDiagnosisSolution
Product contains ~10% 2,3-dichloro analog Reaction temperature too high.Switch solvent to DCM (boils at 40°C) to physically limit temp.[1][2] Reduce reaction time.
Low Yield / Black Tar Polymerization of product.[1][2]The free base is unstable.[1][2] Isolate as the HCl salt by adding 1M HCl/Ether, or use immediately.
Starting Material Remains Vilsmeier adduct failed to form.Ensure DMF is dry.[1][2] Increase

to 1.5 eq, but keep temp low.

Protocol B: The "Radical" Route (Methyl to Chloride)[1][2]

Context: Used when the alcohol precursor is unavailable.[1][2] Lower yield potential (50-60%) but cheaper starting materials.[1][2] Starting Material: 3-Bromo-2-chloro-5-methylpyridine.[3][4][5][6][7]

Common Failure Mode: The "Gem-Dichloro" Trap

Radical chlorination is difficult to stop at the mono-chloromethyl stage. The electron-withdrawing effect of the first chlorine actually activates the position for a second attack, leading to the dichloromethyl byproduct.[1]

Optimized Protocol: Phase-Transfer Catalysis (PTC)

Using Trichloroisocyanuric Acid (TCCA) is often superior to NCS for pyridines, but NCS is standard.[1][2] We recommend a modified NCS protocol.

Step-by-Step Methodology:

  • Solvent: Use Acetonitrile (

    
    )  instead of 
    
    
    
    .
    • Why? Acetonitrile is more polar, which can slightly deactivate the mono-chloro product relative to the starting material, improving selectivity.[1]

  • Reagents: 1.0 eq Starting Material + 0.6 eq NCS (Portion 1) + 0.1 eq AIBN/BPO.

  • Cycle: Reflux for 2 hours. Check conversion.

  • Addition: Add 0.3 eq NCS (Portion 2). Reflux 2 hours.

    • Stop Rule: Stop the reaction when ~10-15% starting material remains.[1] Do not chase 100% conversion , or you will generate 20% gem-dichloro impurity.[1]

  • Purification: You must use column chromatography.[1][2][8] The polarity difference between Methyl (SM) and Chloromethyl (Product) is small.[1][2] Use a gradient of Hexane/EtOAc (0 -> 10%).[1][2]

Troubleshooting Table (Route B)
SymptomDiagnosisSolution
High levels of dichloromethyl impurity Over-reaction.Stop reaction at 85% conversion. Recycle recovered starting material.[1][2]
Reaction stalls at 50% Initiator death.[1][2]Add AIBN in portions (every 2 hours). Radical half-life is short at reflux.[1]
Impossible to separate SM/Product Similar Rf values.Switch to TCCA in refluxing chlorobenzene.[1][2] TCCA often drives the reaction faster with different kinetics.[1][2]

Advanced Stability & Storage Guide

The target molecule is a benzylic-type halide on a pyridine ring.[1] It is a potent lachrymator (tear gas) and chemically unstable.[1][2]

Degradation Mechanism

The pyridine nitrogen lone pair (even if weak due to halogens) can intermolecularly attack the chloromethyl group of another molecule, forming a quaternary pyridinium salt (polymer).[1][2]

Storage Rules:

  • Form: Store as the HCl salt if possible (solid, stable).

  • Temperature: -20°C is mandatory for the free base.

  • Solution: Stable in Toluene or DCM for days. Unstable in Methanol/Ethanol (solvolysis to ether).[1][2]

Stability FreeBase Free Base (Liquid/Oil) HClSalt HCl Salt (Solid) FreeBase->HClSalt Add HCl/Dioxane Polymer Polymerized Tar (Irreversible) FreeBase->Polymer Room Temp > 24 Hours HClSalt->FreeBase NaHCO3 Wash (Just before use)

Figure 2: Stability pathways.[1][2] Conversion to HCl salt is the only reliable method for long-term storage.

References

  • Synthesis of 3-Bromo-2-chloro-5-methylpyridine (Precursor): Ningbo Inno Pharmchem Co.[1] "The Synthesis and Application of 3-Bromo-2-chloro-5-methylpyridine."[7] Accessed February 2026.[1][2][7]

  • Optimization of Chloromethylation (Avoiding Over-conversion): Royal Society of Chemistry.[1][2] "Supplementary Information: Synthetic routes to substituted pyridines." Med.[1][2][7] Chem. Commun., 2013.[1][2][9]

  • Alternative Mild Synthesis (Cyanuric Chloride/DMF): Semantic Scholar. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." Chem. Proceedings, 2021.[1][2]

  • Chemical Stability & Safety Data: PubChem. "3-Bromo-2-chloro-5-methylpyridine Compound Summary." National Library of Medicine.[1][2]

  • Industrial Patent Precedent (SHP2 Inhibitors): WIPO.[1][2] "Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid intermediates." Patent WO2017/210009.[1][2]

Sources

Optimization

Technical Support Center: Stabilization &amp; Purification of Chloromethyl Pyridines

Status: Operational Topic: Handling, Stabilization, and Purification of Unstable Chloromethyl Pyridine Derivatives Ticket ID: CHEM-SUP-001 Assigned Specialist: Senior Application Scientist[1] Introduction: The "Ticking T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Handling, Stabilization, and Purification of Unstable Chloromethyl Pyridine Derivatives Ticket ID: CHEM-SUP-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Ticking Time Bomb" Mechanism

Welcome to the technical support center. If you are working with chloromethyl pyridines (e.g., 2-chloromethyl-3,4-dimethoxypyridine), you are likely experiencing degradation issues.[1] These compounds are chemically schizophrenic: they contain a nucleophilic nitrogen atom and an electrophilic alkyl halide on the same scaffold.

The Problem: In their free base form, these molecules undergo intermolecular self-quaternization . One molecule's nitrogen attacks another's chloromethyl group, leading to rapid polymerization (often observed as the material turning into a black tar). Additionally, they are highly susceptible to hydrolysis (forming hydroxymethyl derivatives) and alcoholysis (forming ethers).

Visualizing the Failure Mode

The following diagram illustrates why your compound degrades and the pathways we must block.

DegradationPathways cluster_0 Degradation Zone Start Chloromethyl Pyridine (Free Base) SelfAlk Self-Quaternization (Polymerization) Start->SelfAlk Room Temp / Concentrated Hydrolysis Hydrolysis (-CH2OH species) Start->Hydrolysis + Moisture / Aqueous Workup Salt HCl Salt Form (Stable Crystalline Solid) Start->Salt + HCl (Anhydrous)

Caption: Figure 1. The dominant degradation pathways. The free base is kinetically unstable; conversion to the HCl salt shuts down the nitrogen lone pair, preventing self-alkylation.

Module 1: Purification of the Hydrochloride Salt (The Gold Standard)

Core Directive: Always isolate and store these compounds as their Hydrochloride (HCl) salts . Protonating the pyridine nitrogen deactivates its nucleophilicity, effectively "safing" the molecule.

Protocol A: Anti-Solvent Precipitation (Recommended)

This method avoids heating, which is crucial for thermally unstable derivatives.

  • Dissolution: Dissolve your crude solid in a minimum amount of dry Dichloromethane (DCM) or Acetonitrile (ACN) .

    • Note: Ensure the solvent is anhydrous. Moisture converts the chloromethyl group to a hydroxymethyl group.

  • Filtration: If there are insoluble impurities (often polymerized tar), filter rapidly through a glass frit.

  • Precipitation: Slowly add an anhydrous non-polar anti-solvent such as Toluene , Diethyl Ether , or MTBE while stirring vigorously.[1]

    • Ratio: Typically 1:3 to 1:5 (Solvent:Anti-solvent).

  • Crystallization: Cool the mixture to 0–5°C for 1–2 hours.

  • Isolation: Filter the white/off-white solid under nitrogen. Wash with cold anti-solvent and dry under vacuum at room temperature (do not heat).

Protocol B: Recrystallization (For High Purity)

Use this only if the compound has moderate thermal stability.

ParameterRecommendationWhy?
Primary Solvent Acetonitrile or Acetone Good solubility for salts; non-nucleophilic (ACN).[1]
Anti-Solvent Toluene or Ethyl Acetate Induces crystallization without reacting.
Forbidden Solvents Methanol / Ethanol CRITICAL WARNING: Alcohols can react with the chloromethyl group (solvolysis) to form ethers (e.g., methoxymethyl pyridine), especially if heating is involved [1, 5]. Use only if validated for your specific derivative.
Temperature Max 40-50°C Minimize thermal decomposition.
Module 2: Isolating the Free Base (The Danger Zone)

Scenario: You need the free base for the next reaction step (e.g., a coupling reaction). Rule: Isolate cold , process fast , and never store .

Workflow: Cold Biphasic Neutralization
  • Preparation: Cool the HCl salt suspension in DCM (or CHCl3) to 0°C .

  • Neutralization: Add a cold, saturated NaHCO3 solution (or 1M NaOH if the compound tolerates it) slowly.

    • Tip: Keep the pH just basic (pH 8-9). Excess base promotes hydrolysis.

  • Extraction: Shake quickly and separate the organic layer.

    • Speed is Key: Do not let the free base sit in contact with water.

  • Drying: Dry over anhydrous Na2SO4 (avoid MgSO4 if it's slightly acidic/Lewis acidic) for only 5-10 minutes.

  • Usage: Filter and use the solution immediately in the next step. Do not concentrate to dryness unless absolutely necessary, as the high concentration accelerates self-polymerization [2].[1]

Module 3: Chromatography (The "If You Must" Option)

Problem: Standard silica gel is slightly acidic (pH 4-5). This acidity catalyzes the decomposition of chloromethyl pyridines. Solution: You must "deactivate" or "neutralize" the silica gel before use.[2][3]

Protocol: Triethylamine (TEA) Deactivation [3]
  • Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/Ethyl Acetate) spiked with 1% Triethylamine (TEA) [3, 4].

  • Column Packing: Pour the slurry and flush the column with 2-3 column volumes of this TEA-spiked solvent.

    • Mechanism:[4][5][6][7][8] The TEA binds to the acidic silanol (Si-OH) sites, creating a neutral surface.[3]

  • Elution: Run your column using the mobile phase containing 0.5% - 1% TEA .

  • Workup: Evaporate fractions at low temperature (<30°C). Note that residual TEA will remain; it can often be removed under high vacuum or carried into the next step if it acts as a base scavenger.

ColumnPrep Step1 Step 1: Prepare Solvent Hex/EtOAc + 1% Et3N Step2 Step 2: Flush Column (Neutralize Acidic Sites) Step1->Step2 Step3 Step 3: Load Sample (Load as liquid or on Celite) Step2->Step3 Step4 Step 4: Elute (Maintain 0.5% Et3N) Step3->Step4

Caption: Figure 2. Workflow for neutralizing silica acidity to prevent on-column degradation.

Troubleshooting & FAQs

Q1: My solid turned into a black tar/oil overnight. Can I save it?

  • Diagnosis: Self-quaternization (polymerization) has occurred.

  • Fix: Likely unrecoverable. You can try triturating the tar with Ethyl Acetate or Ether to see if any monomer dissolves, but the yield will be poor. Prevention: Store as HCl salt at -20°C.

Q2: I see a new spot on TLC that is more polar than my product after recrystallization from ethanol.

  • Diagnosis: Solvolysis. You formed the ethyl ether derivative (Pyridine-CH2-OEt).

  • Fix: Switch to Acetonitrile or DCM/Toluene . Avoid alcohols for highly reactive chloromethyl derivatives [5].

Q3: The yield is low after column chromatography, and the product is streaking.

  • Diagnosis: Acidic decomposition on silica.[3]

  • Fix: Did you add Triethylamine? If not, the compound degraded on the column. See Module 3. Alternatively, use Neutral Alumina instead of silica [4].

Q4: Can I dry the free base in an oven?

  • Diagnosis: Thermal instability.

  • Fix: Never. Dry under high vacuum at ambient temperature (20-25°C). Heat accelerates the nucleophilic attack of the nitrogen.

References
  • BenchChem. (2025).[3][9] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.[9] Retrieved from benchchem.com

  • ResearchGate. (2003). Quantitative Quaternization of Poly(4-Vinyl Pyridine).[4] (Discusses kinetics of pyridine alkylation). Retrieved from researchgate.net

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel.
  • Reddit /r/Chempros. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds.
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride Product Sheet. (Handling and stability data).

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of 3-Bromo-2-chloro-5-(chloromethyl)pyridine

Product: 3-Bromo-2-chloro-5-(chloromethyl)pyridine CAS: 17282-03-0 Chemical Family: Halogenated Picolyl Chlorides Critical Sensitivity: Hydrolysis (Moisture), Thermal Instability Part 1: Core Directive & Technical Overvi...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 3-Bromo-2-chloro-5-(chloromethyl)pyridine CAS: 17282-03-0 Chemical Family: Halogenated Picolyl Chlorides Critical Sensitivity: Hydrolysis (Moisture), Thermal Instability

Part 1: Core Directive & Technical Overview

Welcome to the Technical Support Center. This guide is designed for process chemists and researchers encountering stability issues with 3-Bromo-2-chloro-5-(chloromethyl)pyridine .

This molecule is not merely a "halogenated pyridine"; it is a picolyl chloride .[1] The chloromethyl group at the C5 position is highly reactive (benzylic-like), making it susceptible to nucleophilic attack by water (


/

hydrolysis) and potentially self-alkylation (polymerization), although the latter is mitigated by the electron-withdrawing bromine and chlorine atoms on the ring.

The Stability Paradox: While the halogen substituents (2-Cl, 3-Br) deactivate the pyridine ring toward electrophilic aromatic substitution, they inductively withdraw electron density from the ring. This makes the C5-methylene carbon more electrophilic, potentially increasing susceptibility to


 hydrolysis compared to unsubstituted picolyl chlorides, even while destabilizing the carbocation intermediate required for 

hydrolysis.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Module 1: The Degradation Mechanism

To prevent degradation, you must understand the enemy. The primary failure mode is the conversion of the active chloromethyl group to a hydroxymethyl group (alcohol).

Figure 1: Degradation Pathways

HydrolysisPath Start 3-Bromo-2-chloro- 5-(chloromethyl)pyridine Start->Start Self-Alkylation (Dimerization) TS Transition State (Electrophilic C5) Start->TS + Water Water H2O (Moisture) Water->TS Product Alcohol Impurity (-CH2OH) TS->Product HCl HCl (Byproduct) TS->HCl

Caption: Primary hydrolysis pathway (


 dominant due to ring deactivation) and potential self-alkylation.
Module 2: Storage & Handling Protocols

Q: How should I store the bulk material long-term? A: Store at -20°C under Argon .

  • Scientific Rationale: The reaction rate of hydrolysis follows the Arrhenius equation; lowering temperature significantly retards the kinetics. Argon is preferred over Nitrogen because it is heavier than air, providing a better "blanket" in opened containers to exclude atmospheric moisture.

  • Desiccation: Store the primary container inside a secondary jar containing activated silica gel or

    
     packets.
    

Q: Can I store it in solution? A: Avoid if possible. If necessary, use anhydrous DCM or Toluene.

  • Warning: Do not store in nucleophilic solvents (MeOH, EtOH) or basic solvents (Pyridine, DMF) for extended periods. The chloromethyl group will slowly alkylate these solvents.

Module 3: Reaction Optimization (Minimizing Hydrolysis)

Q: I see the alcohol impurity forming during my coupling reaction. How do I stop it? A: This indicates "adventitious water" in your system. Implement the Zero-Water Protocol :

ParameterRecommendationTechnical Justification
Solvent Grade Anhydrous (Sure/Seal™ or equivalent)Standard HPLC grade often contains 100-500 ppm water, which is stoichiometric enough to degrade your starting material.
Drying Agent 3Å or 4Å Molecular SievesAdd activated sieves to the solvent 24h prior to use. This can reduce water content to <10 ppm.
Base Selection Non-nucleophilic (DIPEA,

)
Strong nucleophilic bases (hydroxides, alkoxides) will directly attack the -CH2Cl group.
Atmosphere Positive Pressure

/Ar
Prevents ingress of humid lab air during sampling.

Q: My yield is low, but I don't see the alcohol. Where did it go? A: You may be experiencing Polymerization/Tarrying .

  • Mechanism: Even though the 2-Cl/3-Br groups reduce the basicity of the pyridine nitrogen, at high concentrations, the nitrogen of Molecule A can attack the -CH2Cl of Molecule B.

  • Solution: Dilution. Run reactions at 0.1 M or lower concentration to statistically favor the cross-reaction over self-reaction.

Part 3: Troubleshooting Guide (FAQs)

Scenario A: The "Ghost" Spot on TLC

User: "I see a spot just below my product on TLC that grows over time." Diagnosis: This is likely the Hydroxymethyl derivative (Alcohol) . Confirming Test:

  • Isolate a small amount.

  • Run crude NMR. Look for a shift in the methylene protons (

    
    ).
    
    • Chloromethyl (-CH2Cl): Typically

      
       4.5 - 4.7 ppm.
      
    • Hydroxymethyl (-CH2OH): Typically

      
       4.6 - 4.8 ppm (often shifts slightly upfield or broadens with 
      
      
      
      shake). Corrective Action: Re-dry your solvents.[2] If the material is already degraded, you can attempt to "rescue" it by treating the alcohol with Thionyl Chloride (
      
      
      ) in DCM to convert it back to the chloride, provided the rest of the molecule is stable to acid.
Scenario B: Exotherm upon Addition

User: "When I added the reagent to the solvent, it got warm and fumed." Diagnosis: Your material has likely already hydrolyzed significantly to the alcohol + HCl. The "fuming" is HCl gas releasing, or reaction with residual thionyl chloride from synthesis. Action: Check the pH of the solution. If highly acidic, neutralize with solid sodium bicarbonate before proceeding, or recrystallize the starting material.

Workflow: Decision Tree for Solvent Selection

SolventSelect Start Select Solvent for 3-Bromo-2-chloro-5-(chloromethyl)pyridine IsProtic Is the solvent Protic? (Alcohol, Water) Start->IsProtic IsNucleophilic Is the solvent Nucleophilic? (DMF, DMSO, Pyridine) IsProtic->IsNucleophilic No Stop1 STOP: Rapid Solvolysis/Hydrolysis IsProtic->Stop1 Yes WaterContent Water Content > 50 ppm? IsNucleophilic->WaterContent No Stop2 STOP: Competition/Alkylation Risk IsNucleophilic->Stop2 Yes Stop3 STOP: Dry Solvent First WaterContent->Stop3 Yes Go PROCEED: DCM, THF, Toluene, MeCN (Anhydrous) WaterContent->Go No

Caption: Solvent selection logic to prevent solvolysis and competitive alkylation.

Part 4: Experimental Protocol (Self-Validating System)

Protocol: Azeotropic Drying of Wet Intermediate If you suspect your starting material has absorbed moisture but has not yet fully hydrolyzed, use this protocol to remove water before reaction.

  • Dissolution: Dissolve the crude 3-Bromo-2-chloro-5-(chloromethyl)pyridine in anhydrous Toluene (10 mL per gram).

  • Distillation: Connect to a rotary evaporator. Evaporate the toluene at 40-45°C under reduced pressure.

    • Validation: Toluene forms a positive azeotrope with water, carrying moisture out of the system efficiently.

  • Repetition: Repeat this process 2x.

  • Final Check: Dissolve a sample in dry

    
     and check proton NMR. A sharp water peak at ~1.56 ppm indicates residual moisture; a broad peak suggests H-bonding (alcohol formation).
    

References

  • Preparation of 2-chloro-5-chloromethyl-pyridine. US Patent 5,329,011. Detailed synthesis and handling of the closely related 2-chloro analog, establishing the baseline instability of the chloromethyl group.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Authoritative guide on inert atmosphere techniques required for picolyl halides.

  • 3-bromo-5-chloro-pyridines used as intermediates. US Patent 5,436,344. Describes the synthesis and reactivity of 3-bromo-5-chloro substituted pyridine intermediates.

  • Picolyl chloride hydrochloride Safety Data. PubChem CID 23392. Safety and stability data for the parent picolyl chloride class.

Sources

Optimization

Technical Support Center: Chemoselective Functionalization of Pyridine Scaffolds

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals dealing with the chemoselective displacement of bifunctional pyridine building blocks—specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals dealing with the chemoselective displacement of bifunctional pyridine building blocks—specifically those containing both a benzylic chloride (C(sp³)-Cl) and an aryl chloride (C(sp²)-Cl).

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the mechanistic causality behind experimental design, self-validating workflows, and robust troubleshooting.

The Core Challenge: Kinetic vs. Thermodynamic Control

When engineering synthetic routes involving chloromethyl-chloropyridines, the primary challenge is the vast difference in activation energies between the two electrophilic sites.

  • Benzylic Chlorides (C(sp³)-Cl): These positions are highly activated. The adjacent aromatic pyridine ring stabilizes the transition state, making the benzylic carbon highly susceptible to nucleophilic attack via Sₙ2 (or Sₙ1) mechanisms, even with weak nucleophiles at low temperatures[1].

  • Aryl Chlorides (C(sp²)-Cl): The carbon-halogen bonds of aryl halides are significantly stronger than those of alkyl halides, rendering them generally resistant to standard Sₙ1 or Sₙ2 attack[2]. However, the electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions toward Nucleophilic Aromatic Substitution (SₙAr). Despite this activation, SₙAr still requires much higher activation energy (heat, strong bases) compared to benzylic displacement[2]. Furthermore, aryl chlorides are common substrates for transition-metal-catalyzed cross-electrophile coupling[3].

The Causality Principle: Because the activation energy for benzylic Sₙ2 is substantially lower than for SₙAr or oxidative addition into a C(sp²)-Cl bond, the benzylic position will almost always react first. Direct, selective functionalization of the aryl chloride in the presence of an unprotected benzylic chloride is kinetically unfeasible.

Chemoselectivity Decision Matrix

To determine your synthetic strategy, follow the logical workflow mapped below.

ChemoselectiveWorkflow A Starting Material: Chloromethyl-chloropyridine B Target: Benzylic Cl Displacement A->B C Target: Aryl Cl Displacement A->C D Mild Sₙ2 Conditions (0-25 °C, 1.05 eq Nucleophile) B->D E Mask Benzylic Cl (e.g., Acetate or Silyl Ether) C->E Step 1 H Selective Benzylic Product D->H F SₙAr or Pd-Catalysis on Aryl Cl (>80 °C) E->F Step 2 G Unmask & Chlorinate (e.g., SOCl₂) F->G Step 3 I Selective Aryl Product G->I

Decision matrix for chemoselective displacement of chloromethyl-chloropyridines.

Troubleshooting FAQs

Q1: I am trying to displace the benzylic chloride with a primary amine, but I am observing bis-substitution (both benzylic and aryl chlorides reacting). How do I improve chemoselectivity? Mechanistic Rationale: While SₙAr on unactivated aryl chlorides is slow, 2-chloro and 4-chloropyridines are highly activated by the electron-withdrawing nitrogen[2]. If your reaction is run above 40 °C or with a large excess of amine, the amine will sequentially displace the benzylic chloride (fast) and then the aryl chloride (slow, but accelerated by heat and excess nucleophile). Solution: Lower the temperature to 0 °C. Use exactly 1.0 to 1.05 equivalents of the amine. Use a non-nucleophilic base (like N,N-diisopropylethylamine, DIPEA) to scavenge the generated HCl, rather than using excess reactant amine.

Q2: My chloromethyl-chloropyridine starting material is degrading into a black, insoluble tar during storage or when dissolved in concentrated solutions. What is happening? Mechanistic Rationale: Pyridines are inherently nucleophilic. The basic nitrogen of one molecule can undergo an intermolecular Sₙ2 reaction with the highly reactive benzylic chloride of another molecule. This leads to rapid, runaway oligomerization (forming pyridinium salts). Solution: Always store these bifunctional building blocks as their hydrochloride (HCl) salts. The protonated pyridinium nitrogen is non-nucleophilic, shutting down self-condensation. During your reaction, keep the concentration dilute (< 0.1 M) and release the free base in situ by adding your inorganic or amine base slowly.

Q3: I need to perform a Suzuki cross-coupling on the aryl chloride, but the Pd catalyst is reacting with the benzylic chloride. What is the workaround? Mechanistic Rationale: Low-valent transition metals like Pd(0) and Ni(0) readily undergo oxidative addition into benzylic C(sp³)-Cl bonds, often faster than into C(sp²)-Cl bonds. In cross-electrophile coupling, high cross-selectivity is exceedingly difficult to achieve when both components are highly activated[3]. Solution: You must employ a masking strategy. Convert the benzylic chloride to a less reactive group (e.g., an acetate). Perform the cross-coupling on the aryl chloride, then unmask and re-chlorinate the benzylic position (See Protocol B).

Quantitative Data: Reactivity Profiles

Use the following table to benchmark your expected reaction conditions and predict potential side reactions based on the electrophile's hybridization.

Electrophile PositionHybridizationPrimary MechanismRelative Activation EnergyTypical Reaction TempReagent Compatibility
Benzylic Chloride C(sp³)Sₙ2 / Sₙ1Low0 °C to 25 °CAmines, thiolates, mild bases
Aryl Chloride (2/4-pos) C(sp²)SₙArHigh80 °C to 120 °CAlkoxides, strong heating
Aryl Chloride (3-pos) C(sp²)Cross-CouplingVery High60 °C to 100 °CPd/Ni catalysts, boronic acids

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Protocol A: Chemoselective Sₙ2 Amination of Benzylic Chloride

Objective: Displace the benzylic chloride while leaving the aryl chloride completely intact.

  • Preparation: Suspend 1.0 eq of (chloromethyl)-chloropyridine hydrochloride in anhydrous acetonitrile to achieve a dilute concentration (0.05 M) at 0 °C.

  • Free-basing: Add 2.2 eq of DIPEA dropwise.

    • Causality: 1.0 eq neutralizes the HCl salt to prevent self-condensation, and 1.2 eq serves as the acid scavenger for the impending Sₙ2 reaction.

  • Nucleophile Addition: Add 1.05 eq of the target amine slowly over 10 minutes.

  • In-Process Control (IPC): Stir for 2 hours at 0 °C. Sample the reaction and check via LC-MS.

    • Validation Check: The mass of the mono-substituted product should be dominant. The isotopic pattern of the remaining aryl chloride must be visible. If unreacted starting material remains, allow the reaction to warm to 20 °C for 1 hour, but do not exceed this temperature.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash with brine to remove excess DIPEA.

Protocol B: Masking-Coupling-Unmasking Sequence for Aryl Chloride

Objective: Perform Pd-catalyzed cross-coupling on the aryl chloride without destroying the benzylic position.

  • Masking (Acetate Formation): React (chloromethyl)-chloropyridine with 1.5 eq of Sodium Acetate (NaOAc) in DMF at 40 °C for 4 hours.

    • IPC Validation: TLC should show complete consumption of the starting material to a more polar spot. Isolate via aqueous workup.

  • Cross-Coupling: To the isolated acetate intermediate, add 1.2 eq of aryl boronic acid, 0.05 eq Pd(dppf)Cl₂, and 2.0 eq K₂CO₃ in 1,4-Dioxane/Water (4:1). Heat to 90 °C for 12 hours.

    • IPC Validation: LC-MS confirms the disappearance of the aryl chloride isotope pattern and the appearance of the coupled product mass.

  • Unmasking/Re-chlorination: Hydrolyze the acetate with NaOH/MeOH (RT, 2 hours). Isolate the benzylic alcohol. Treat the alcohol with 1.5 eq SOCl₂ in DCM at 0 °C for 2 hours.

    • IPC Validation: GC-MS or LC-MS shows the restoration of the benzylic chloride (M+ and M+2 peaks characteristic of a single chlorine atom).

References

1.[2] "14.7: Aryl Halides - Chemistry LibreTexts", Chemistry LibreTexts, 2.[1] "7.12: Comparison of SN1 and SN2 Reactions - Chemistry LibreTexts", Chemistry LibreTexts, 3.[3] "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews", ACS Publications,

Sources

Troubleshooting

Technical Support Center: Safe Handling of Lachrymatory Pyridine Intermediates

Subject: Comprehensive Safety & Handling Guide for Halogenated Pyridine Intermediates (e.g., Bromomethylpyridines) Ticket Priority: Critical / High Hazard Assigned Specialist: Senior Application Scientist, Process Safety...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Comprehensive Safety & Handling Guide for Halogenated Pyridine Intermediates (e.g., Bromomethylpyridines) Ticket Priority: Critical / High Hazard Assigned Specialist: Senior Application Scientist, Process Safety Group

Introduction: The "Invisible" Hazard

You are likely accessing this guide because you are working with 2-(bromomethyl)pyridine , 2-(chloromethyl)pyridine , or their isomeric analogues. These are not standard organic intermediates; they are potent lachrymators (tear-inducing agents) and vesicants (blistering agents).

The Core Danger: Unlike simple acids that burn immediately, these alkylating agents penetrate the lipid bilayer of skin and cell membranes. They react with biological nucleophiles (DNA, proteins) via an


 mechanism. The lachrymatory effect is caused by the activation of the TRPA1 ion channel  on sensory nerve endings, triggered by the alkylation of cysteine residues within the channel protein [1].

Scope of Guide: This is a non-linear technical resource designed to troubleshoot specific failure points in the handling, synthesis, and disposal of these compounds.

Module 1: Emergency Response & Exposure Troubleshooting
Q: I dropped a vial outside the fume hood. The lab is clearing out. What is the immediate action?

Status: Critical Incident

  • Evacuate: Do not attempt to clean a spill of >5 mL without Self-Contained Breathing Apparatus (SCBA) if it is outside the hood. The vapor pressure is sufficient to incapacitate unprotected personnel.

  • Isolate: Close the lab doors. Post "DO NOT ENTER - LACHRYMATOR SPILL" signage.

  • Wait: Allow HVAC systems to exchange the room air (minimum 15-20 minutes) before re-entry by a hazmat-equipped team.

Q: My eyes are burning/tearing despite wearing safety glasses. Why?

Diagnosis: Vapor penetration or glove contamination.

  • Mechanism: Standard nitrile gloves are permeable to benzylic-type halides over time. Once on the skin, the compound vaporizes upwards behind the glasses.

  • Immediate Action:

    • Leave the area immediately.[1][2]

    • Do not rub eyes.

    • Wash hands thoroughly with soap and water before touching the face.

    • Flush eyes at an eyewash station for 15 minutes.[2]

  • Correction: Switch to Silver Shield® (Norfoil) laminate gloves or double-glove with Silver Shield as the inner layer [2].

Q: I have a small spill inside the hood. How do I neutralize it chemically?

Do not use bleach. Bleach (hypochlorite) can oxidize the pyridine ring or generate toxic chloramines.

The "Soft Nucleophile" Solution: Use a solution that rapidly performs an


 displacement to convert the alkyl halide into a non-toxic species.
ComponentRoleRecipe
Sodium Thiosulfate Soft nucleophile (displaces Br/Cl)10% w/v in water
Ethanol/Water Solvent (solubilizes the organic spill)50:50 mix

Protocol:

  • Cover spill with absorbent pads.

  • Soak pads gently with the Thiosulfate/Ethanol solution.

  • Wait 20 minutes. The lachrymatory effect should subside as the alkyl bromide converts to the Bunte salt (non-volatile).

Module 2: Synthesis & Isolation Protocols
Q: The protocol calls for the "Free Base," but I only have the Hydrobromide salt. Can I just neutralize it?

Warning: The free base of 2-(bromomethyl)pyridine is thermally unstable and significantly more volatile (lachrymatory) than the salt.

  • The Salt (Solid): Stable, less volatile, but corrosive dust.

  • The Free Base (Oil): Unstable at Room Temp (polymerizes to a black tar), highly lachrymatory.

Recommendation: Always store and handle the intermediate as the Hydrobromide salt . Only generate the free base in situ immediately before the next reaction step. Do not isolate and store the free base.

Q: How do I filter the solid salt without exposing the lab to dust?

Solution: The Closed-Loop Cannula Filtration. Avoid open Buchner funnels. Use a Schlenk line or positive-pressure filtration technique.

Visual Workflow: Safe Filtration System

G Reactor Reaction Flask (Suspension of Solid) Filter In-Line Glass Frit (Closed System) Reactor->Filter Positive Pressure (N2) Receiver Receiver Flask (Mother Liquor) Filter->Receiver Filtrate Flow Trap Cold Trap (-78°C) Receiver->Trap Vapors Vac Vacuum/Scrubber Trap->Vac Exhaust

Figure 1: Closed-loop filtration setup to prevent dust and vapor release during isolation.

Module 3: Stability & Storage
Q: My white solid turned pink/black overnight. Is it ruined?

Diagnosis: Autopolymerization. Pyridines with alkyl halide side chains can undergo intermolecular N-alkylation (quaternization), forming a polymer network. This is accelerated by:

  • Heat.[3]

  • Moisture (hydrolysis creates HBr, which catalyzes degradation).

  • Presence of free base.

Preventative Storage Protocol:

  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Stabilizer: Ensure the compound is fully protonated (HBr salt form). If you must store the free base (not recommended), store it as a dilute solution in a non-nucleophilic solvent (e.g., DCM or Toluene) at -80°C.

Module 4: Waste Disposal & Decontamination
Q: How do I clean my glassware? The dishwasher is not an option.

Standard Operating Procedure (SOP): Never send contaminated glassware to a central wash facility.

  • The "Quench Bath": Prepare a tub in the fume hood containing:

    • Water (80%)

    • Ethanol (10%)

    • Ammonium Hydroxide (10%) OR Sodium Thiosulfate (5%).

  • Soak: Submerge all glassware, spatulas, and stir bars for 24 hours.

    • Chemistry: The ammonia/amine reacts with the alkyl halide to form a non-toxic aminomethylpyridine derivative.

  • Rinse: After 24 hours, rinse with water and acetone into a dedicated halogenated waste stream.

  • Wash: Only now can the glassware be washed normally.

Q: What defines the waste stream?

Classification:

  • Primary Hazard: Corrosive (Acidic).

  • Secondary Hazard: Toxic/Lachrymator.

  • Labeling: Clearly mark waste containers as "CONTAINS LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD."

Summary of Key Safety Data
ParameterSpecificationNote
Glove Type Silver Shield / 4H Nitrile breakthrough < 10 mins for some analogues [2].
Inhalation Limit Not established (Treat as Cyanide/Mustard Gas)Work in hood only.[4]
Neutralizer Sodium Thiosulfate or Dilute Ammonia Avoid strong oxidizers (Bleach).
First Aid (Eyes) 15 min flushDo not rub.[4] Seek medical attention immediately.
Storage -20°C, HygroscopicKeep strictly anhydrous.
References
  • Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell.

  • Sigma-Aldrich. (2025). Silver Shield® Gloves Technical Specification & Permeation Data.

  • Fisher Scientific. (2021). Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide.

  • National Institutes of Health (NIH). (2013). TRPA1: A Sensory Channel of Many Talents.

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 3-Bromo-2-chloro-5-(chloromethyl)pyridine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-Bromo-2-chloro-5-(chloromethyl)pyridine (CAS: 904745-60-4). This hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-Bromo-2-chloro-5-(chloromethyl)pyridine (CAS: 904745-60-4).

This highly functionalized halogenated pyridine is a critical building block in cross-coupling and alkylation workflows. However, it presents a fundamental chemical paradox: the very solvents required to dissolve its rigid, hydrophobic aromatic core are often the exact environments that destroy its reactive chloromethyl payload. This guide synthesizes structural chemistry with field-proven troubleshooting to ensure the integrity of your stock solutions.

The Core Challenge: Solvent Selection & Causality

To solubilize 3-Bromo-2-chloro-5-(chloromethyl)pyridine, researchers instinctively turn to polar aprotic solvents. These solvents lack acidic protons but possess high dielectric constants, making them exceptional at solvating highly polarized molecules without acting as hydrogen-bond donors[1].

However, the 5-chloromethyl group is a primary alkyl halide. In polar aprotic environments, nucleophiles are not encased in a hydrogen-bonded solvent shell, leaving them "naked" and hyper-reactive. Consequently, primary alkyl halides undergo rapid Bimolecular Nucleophilic Substitution (


) reactions in these solvents[2]. If the solvent itself—or its trace impurities—possesses nucleophilic character, your compound will degrade before the experiment even begins.
Physicochemical Comparison of Polar Aprotic Solvents
SolventDielectric Constant (

)
Solubilization PowerChemical Compatibility RiskRecommended Application
Acetonitrile (MeCN) 38.3ModerateLow: Inert to alkyl halides.Primary Choice. Ideal for long-term stock solutions and assays.
Acetone 21.8ModerateLow: Non-nucleophilic.Good for immediate, short-term use; highly volatile.
Dimethylformamide (DMF) 36.7HighHigh: Dimethylamine impurities cause

amination.
Use only if strictly anhydrous and freshly distilled.
Dimethyl Sulfoxide (DMSO) 46.7Very HighCritical: Triggers Kornblum oxidation.Avoid for storage. Use only for immediate assay dosing.

Troubleshooting & FAQs: Stability and Side Reactions

Q1: I prepared a 10 mM stock solution in DMSO. After a week at room temperature, my downstream alkylation failed. What happened? A1: Your compound was destroyed by the solvent via a Kornblum Oxidation . DMSO is not an inert spectator for primary alkyl halides. The oxygen atom in DMSO is sufficiently nucleophilic to attack the electrophilic carbon of your chloromethyl group. This forms an alkoxysulfonium intermediate, which, upon the addition of any trace base or mild heating, collapses to yield 3-bromo-2-chloro-5-formylpyridine (an aldehyde) and dimethyl sulfide[3].

Q2: I switched to DMF to avoid oxidation, but LC-MS analysis of my stock solution shows a massive +44 Da mass shift. Where did this come from? A2: You are observing the formation of a dimethylamine adduct. DMF is notoriously unstable over time, slowly degrading into carbon monoxide and dimethylamine (


) upon exposure to light, heat, or moisture. Dimethylamine is a potent nucleophile that will rapidly undergo an 

reaction with your chloromethyl group, displacing the chloride ion and neutralizing your reactive handle.

Q3: How does moisture affect the solubilization process? Can I use standard benchtop solvents? A3: No. Polar aprotic solvents are highly hygroscopic. While large-scale screening facilities sometimes use 90/10 DMSO/water mixtures for stable compound libraries[4], reactive alkyl halides are a strict exception. Trace water in your solvent will act as a nucleophile, leading to the hydrolysis of the chloromethyl group. This converts your starting material into a 2-chloro-pyridinemethanol derivative[5], rendering it useless for subsequent alkylation steps.

Visualizing Degradation Pathways

The following diagram maps the specific chemical causality behind the degradation of 3-Bromo-2-chloro-5-(chloromethyl)pyridine in improperly selected or handled polar aprotic solvents.

degradation A 3-Bromo-2-chloro-5- (chloromethyl)pyridine B Aldehyde Derivative (Kornblum Oxidation) A->B DMSO Heat / Time C Hydroxymethyl Derivative (Hydrolysis) A->C H2O Impurity in Solvent D Dimethylamine Adduct (Nucleophilic Substitution) A->D DMF Degradation (HNMe2)

Degradation pathways of chloromethylpyridines in polar aprotic solvents.

Self-Validating Experimental Protocol

To guarantee scientific integrity, protocols cannot rely on blind trust; they must be self-validating. The following workflow utilizes anhydrous Acetonitrile (MeCN) and includes a mandatory spectroscopic checkpoint to verify that the chloromethyl group remains intact before you commit to expensive downstream assays.

Protocol: Anhydrous Solubilization and Integrity Verification

Step 1: Solvent Preparation

  • Procure HPLC-grade Acetonitrile (MeCN).

  • Dry the solvent over activated 3Å molecular sieves for at least 24 hours prior to use to eliminate trace water and prevent hydrolysis[5].

Step 2: Inert Atmosphere Dissolution

  • Weigh the required mass of 3-Bromo-2-chloro-5-(chloromethyl)pyridine into a sterile, amber glass vial (to prevent UV degradation).

  • Purge the vial with dry Argon or Nitrogen gas.

  • Add the dried MeCN to achieve the desired molarity (e.g., 50 mM).

  • Vortex gently at 20°C. Do not sonicate with heat , as thermal energy accelerates nucleophilic degradation pathways.

Step 3: Self-Validation Checkpoint (


H-NMR) 
Causality: You must prove the primary alkyl chloride is intact.
  • Extract a 10 µL aliquot of your stock solution and dilute it in 600 µL of

    
    .
    
  • Run a rapid

    
    H-NMR spectrum.
    
  • Validation Criteria: Look for a sharp singlet integrating to 2 protons at approximately 4.5 - 4.7 ppm (the

    
     group).
    
    • Failure Mode A: A peak near ~10.0 ppm indicates Kornblum oxidation to an aldehyde[3].

    • Failure Mode B: A shift of the

      
       peak with the appearance of a broad singlet indicates hydrolysis to an alcohol[5].
      

Step 4: Storage

  • Once validated, immediately aliquot the stock solution into single-use volumes.

  • Store at -20°C in a desiccated container. Thaw only once; discard any unused portion to prevent freeze-thaw condensation from introducing water.

Workflow Diagram

workflow S1 1. Solvent Preparation Dry MeCN over 3Å Mol. Sieves S2 2. Inert Atmosphere Argon/N2 Purge of Vial S1->S2 S3 3. Dissolution Vortex/Sonicate at 20°C S2->S3 S4 4. Self-Validation 1H-NMR Aliquot Check (Singlet at ~4.6 ppm) S3->S4 S4->S3 If insoluble, adjust volume S5 5. Storage Aliquot, -20°C, Desiccated S4->S5

Self-validating workflow for anhydrous solubilization and storage.

References

1.[1] Polar aprotic solvent - Wikipedia. Wikipedia.org. URL:[Link] 2.[4] Stability of screening compounds in wet DMSO - PubMed. NIH.gov. URL:[Link] 3.[3] Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. ResearchGate.net. URL:[Link] 4.[2] Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. URL:[Link] 5.[5] Method of preparing 2-chloro-pyridinemethanol - EP 0627421 B1. Google Patents. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H NMR Profiling of 3-Bromo-2-chloro-5-(chloromethyl)pyridine in Drug Discovery

Executive Summary & Strategic Context Target Analyte: 3-Bromo-2-chloro-5-(chloromethyl)pyridine CAS: 1227588-54-6 Role: Critical heterocyclic scaffold for SHP2 inhibitors and kinase-targeting ligands. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Analyte: 3-Bromo-2-chloro-5-(chloromethyl)pyridine CAS: 1227588-54-6 Role: Critical heterocyclic scaffold for SHP2 inhibitors and kinase-targeting ligands.

This guide provides a technical comparison of analytical approaches for characterizing this halogenated pyridine derivative. Unlike simple aromatics, the 2,3,5-substitution pattern introduces specific electronic push-pull effects that complicate spectral assignment. This document compares Solvent Performance (CDCl₃ vs. DMSO-d₆) and Process Control Metrics (distinguishing the target from critical over-chlorinated impurities), offering a self-validating protocol for medicinal chemists.

Structural Analysis & Electronic Environment

To interpret the NMR spectrum accurately, one must understand the local magnetic environment created by the substituents.

  • The Pyridine Core: The nitrogen atom inherently deshields adjacent protons (H6) significantly.

  • 2-Chloro & 3-Bromo (Orthogonality): These halogens create a "dead zone" at positions 2 and 3, leaving only H4 and H6 as aromatic signals. This simplifies the spectrum to two distinct doublets with small meta-coupling constants.

  • 5-Chloromethyl Group: This is the functional handle. The electronegative chlorine atom deshields the methylene protons, pushing them into a diagnostic window (4.5–4.8 ppm) distinct from methyl precursors.

Comparative Analysis: Solvent Selection

The choice of solvent dramatically affects the resolution of aromatic coupling and the position of the aliphatic "handle."

Comparison Table: CDCl₃ vs. DMSO-d₆
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility Moderate. Good for oils/low MP solids.Excellent. Essential for polar/salt forms.Use CDCl₃ for routine checks; DMSO-d₆ for final characterization.
Aromatic Resolution High. Sharp peaks; typically separates H4/H6 clearly.Medium. Viscosity causes broadening; H4/H6 may overlap due to downfield shifts.CDCl₃ is superior for calculating J-coupling.
Water Interference Low (1.56 ppm).[1] Far from analyte peaks.High (3.33 ppm). Can obscure mid-field impurities.CDCl₃ preferred for purity assays.
Chemical Shift (

)
Baseline.+0.1 to +0.3 ppm downfield shift (Deshielding).Account for shift when comparing to literature.

Critical Insight: In DMSO-d₆, the residual solvent peak (2.50 ppm) often obscures the precursor methyl impurity (~2.4 ppm). CDCl₃ is the validated solvent for process control to ensure the starting material is fully consumed.

Comparative Analysis: Process Control (Impurity Profiling)

In the synthesis of this molecule (typically via radical halogenation of 3-bromo-2-chloro-5-methylpyridine), two critical failures occur: incomplete reaction or over-chlorination. 1H NMR is the primary tool to distinguish these states.

Diagnostic Shift Table (in CDCl₃)
SpeciesStructureDiagnostic Signal (ppm)MultiplicityStatus
Precursor -CH₃ (Methyl)2.35 – 2.45SingletStarting Material
Target -CH₂Cl (Chloromethyl)4.60 – 4.70 SingletProduct
Impurity -CHCl₂ (Dichloromethyl)6.60 – 6.80SingletOver-reaction
Impurity -CH₂OH (Hydroxymethyl)4.75 – 4.85Singlet (broad)Hydrolysis
Decision Logic for Synthesis Monitoring

The following diagram illustrates the logical flow for analyzing crude reaction mixtures.

ImpurityLogic Start Acquire 1H NMR (Crude Mixture) CheckRegion1 Check Aliphatic Region (2.0 - 5.0 ppm) Start->CheckRegion1 Decision1 Peak at ~2.4 ppm? CheckRegion1->Decision1 Decision2 Peak at ~6.7 ppm? Decision1->Decision2 No ResultSM Incomplete Reaction (Continue Radical Halogenation) Decision1->ResultSM Yes ResultOver Over-Chlorinated (Purify via Chromatography) Decision2->ResultOver Yes ResultGood Target Pure (Proceed to Next Step) Decision2->ResultGood No

Figure 1: Decision tree for monitoring the conversion of methyl-pyridine to chloromethyl-pyridine.

Detailed Spectral Data (Reference)

Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[2]

Aromatic Region (7.5 – 9.0 ppm)
  • 
     8.48 (d, J = 2.2 Hz, 1H, H-6):  This proton is the most deshielded due to its proximity to the pyridine nitrogen. It appears as a doublet due to meta-coupling with H-4.
    
  • 
     8.05 (d, J = 2.2 Hz, 1H, H-4):  Located between the 3-Bromo and 5-Chloromethyl groups. It couples to H-6.
    
Aliphatic Region (4.0 – 5.0 ppm)
  • 
     4.65 (s, 2H, -CH₂Cl):  The methylene protons appear as a sharp singlet. Note: High-resolution scans may show very fine broadening due to long-range coupling with the aromatic ring, but this is often unresolved.
    
Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this validated workflow.

  • Sample Preparation:

    • Weigh 5–10 mg of solid analyte.[3]

    • Dissolve in 0.6 mL CDCl₃ (99.8% D).

    • Filtration: If solution is cloudy (common with hydrochloride salts), filter through a glass wool plug into the NMR tube. Suspended solids cause line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30° (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons on halogenated pyridines have longer T1 relaxation times; insufficient delay will under-integrate the aromatic signals relative to the aliphatic ones.

    • Scans (NS): Minimum 16 (routine) or 64 (for impurity detection <1%).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is required for the H6 doublet to ensure accurate integration.

    • Baseline correction: Polynomial (Bernstein) fit.

Analytical Workflow Diagram

Workflow Sample Sample Prep (10mg in CDCl3) Shim Shimming (Target Line Width < 0.5Hz) Sample->Shim Acquire Acquisition (D1=2s, NS=64) Shim->Acquire Process Processing (LB=0.3Hz, Phase) Acquire->Process Analyze Integration Check (Ratio 1:1:2) Process->Analyze

Figure 2: Standardized workflow for quantitative NMR assessment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (Foundational text for halogen inductive effects on chemical shifts).

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • BenchChem. (2025).[1][3] "Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues." (Used for analogical shift prediction of chloromethyl vs dichloromethyl moieties). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12515069, 3-Bromo-5-(chloromethyl)pyridine hydrochloride. Link

Sources

Comparative

A Researcher's Guide to Deciphering Mass Spectrometry Isotope Patterns of Bromine and Chlorine-Containing Pyridines

For professionals in drug development and chemical research, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and its...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical research, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and its halogenated derivatives are crucial as both synthetic intermediates and active pharmaceutical ingredients. Understanding the distinct isotopic signatures of bromine (Br) and chlorine (Cl) is fundamental to rapidly identifying these compounds and interpreting their fragmentation patterns. This guide provides an in-depth comparison of the MS isotope patterns for pyridines containing these two halogens, supported by experimental insights and best practices.

Part 1: The Foundation - Isotopic Abundances of Halogens

The unique and prominent isotopic patterns of chlorine and bromine set them apart from other common elements in organic chemistry, such as carbon (¹³C at ~1.1%), nitrogen, and oxygen. Mass spectrometry can readily distinguish between isotopes, and for Cl and Br, the heavier isotopes are unusually abundant, creating a characteristic "isotopic cluster" for any ion containing them.[1]

Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.76%) and ³⁷Cl (24.24%) .[2] This results in an approximate 3:1 ratio of intensities for peaks separated by two mass-to-charge units (m/z).[1][3][4] For any ion containing a single chlorine atom, the mass spectrum will show a peak for the molecule with ³⁵Cl (M) and a smaller peak at M+2 for the molecule with ³⁷Cl, with the M+2 peak being about one-third the height of the M peak.[1][3]

Bromine also has two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .[2] Their nearly equal natural abundance creates a signature 1:1 intensity ratio for the M and M+2 peaks.[1][4][5] This distinctive doublet is often the most straightforward indicator of bromine in a molecule.

ElementIsotopeNatural Abundance (%)Resulting Pattern (Single Halogen)
Chlorine ³⁵Cl75.76%M / M+2 ratio of ~3:1
³⁷Cl24.24%
Bromine ⁷⁹Br50.69%M / M+2 ratio of ~1:1
⁸¹Br49.31%

Part 2: Comparative Isotope Patterns in Halogenated Pyridines

When these halogens are incorporated into a pyridine ring, their isotopic signatures are clearly visible in the molecular ion region of the mass spectrum. The patterns become more complex, yet predictable, as the number of halogen atoms increases.

Monohalogenated Pyridines (C₅H₄N-X)
  • Chloropyridine (C₅H₄ClN): The molecular ion will appear as a cluster with a base peak at m/z 113 (for ³⁵Cl) and an M+2 peak at m/z 115 (for ³⁷Cl) with an intensity of approximately 33% of the base peak.[6][7][8]

  • Bromopyridine (C₅H₄BrN): The molecular ion will be a distinct doublet of nearly equal intensity at m/z 157 (for ⁷⁹Br) and m/z 159 (for ⁸¹Br).[9][10][11]

Dihalogenated Pyridines

The real comparative power comes from analyzing molecules with multiple halogens. The isotope patterns are a result of the statistical combination of the different isotopes.

  • Dichloropyridine (C₅H₃NCl₂): With two chlorine atoms, there are three possibilities: ³⁵Cl³⁵Cl (M), ³⁵Cl³⁷Cl (M+2), and ³⁷Cl³⁷Cl (M+4). The resulting intensity ratio is approximately 9:6:1 .

  • Dibromopyridine (C₅H₃NBr₂): For two bromine atoms, the combinations of ⁷⁹Br⁷⁹Br (M), ⁷⁹Br⁸¹Br (M+2), and ⁸¹Br⁸¹Br (M+4) lead to an intensity ratio of approximately 1:2:1 .[1]

  • Bromochloropyridine (C₅H₃NBrCl): This combination provides a highly characteristic four-peak pattern. The possibilities are:

    • M: ³⁵Cl + ⁷⁹Br

    • M+2: (³⁷Cl + ⁷⁹Br) or (³⁵Cl + ⁸¹Br)

    • M+4: ³⁷Cl + ⁸¹Br The resulting intensity ratio is approximately 3:4:1 .

Table 2: Predicted Isotopic Patterns for Dihalogenated Pyridines

CompoundHalogen CombinationKey PeaksApproximate Intensity Ratio
Dichloropyridine2 x ClM, M+2, M+49 : 6 : 1
Dibromopyridine2 x BrM, M+2, M+41 : 2 : 1
Bromochloropyridine1 x Br, 1 x ClM, M+2, M+43 : 4 : 1

The following diagram illustrates the isotopic combinations for a bromochloropyridine molecule, visually explaining the origin of the M, M+2, and M+4 peaks.

G cluster_Br Bromine Isotopes cluster_Cl Chlorine Isotopes cluster_ions Resulting Molecular Ions Br79 ⁷⁹Br (50.7%) M M (⁷⁹Br + ³⁵Cl) Rel. Intensity: ~3 Br79->M M2 M+2 (⁸¹Br + ³⁵Cl) or (⁷⁹Br + ³⁷Cl) Rel. Intensity: ~4 Br79->M2 Br81 ⁸¹Br (49.3%) Br81->M2 M4 M+4 (⁸¹Br + ³⁷Cl) Rel. Intensity: ~1 Br81->M4 Cl35 ³⁵Cl (75.8%) Cl35->M Cl35->M2 Cl37 ³⁷Cl (24.2%) Cl37->M2 Cl37->M4

Caption: Isotopic combinations for bromochloropyridine.

Part 3: Fragmentation Patterns and Isotopic Fidelity

While the molecular ion cluster is diagnostic, the fragmentation pattern provides the structural fingerprint. For halogenated pyridines, it is crucial to observe how the isotopic pattern propagates through fragmentation.

  • Loss of Halogen: A common fragmentation pathway is the loss of the halogen atom.[3][5] When this occurs, the resulting fragment ion will lose the characteristic isotopic pattern. For example, in the spectrum of bromopyridine (m/z 157/159), a prominent peak at m/z 78 (the pyridine cation radical) will be observed, which is a singlet peak (ignoring ¹³C contributions).[12] This confirms the presence of bromine and the pyridine core.

  • Ring Cleavage: Pyridine and its derivatives can undergo ring opening and fragmentation, often by losing HCN or related neutral species. If the halogen atom is retained on the charged fragment, that fragment will exhibit the isotopic pattern. Analyzing the isotope pattern of fragments is a powerful method to deduce which parts of the molecule they represent.

Part 4: Experimental Protocols and High-Resolution Analysis

Acquiring high-quality, interpretable data requires careful selection of experimental parameters.

Choosing an Ionization Technique

The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) depends on the analytical goal.

  • Electron Ionization (EI): Best for volatile compounds and when detailed fragmentation information is needed for structural elucidation and library matching.[13][14] EI is often coupled with Gas Chromatography (GC-MS).[15]

  • Electrospray Ionization (ESI): A soft technique ideal for less volatile or thermally fragile molecules, commonly used with Liquid Chromatography (LC-MS).[13][14] It typically generates protonated molecules [M+H]+ with minimal fragmentation, making it excellent for determining the molecular weight and observing the intact molecular ion isotope pattern.[14] This is often preferred in drug metabolism studies.[16][17]

Workflow: LC-MS Analysis of a Halogenated Pyridine

The following diagram outlines a typical workflow for identifying a halogenated compound in a complex mixture, such as a reaction crude or a metabolite sample.

G A Sample Preparation (e.g., Dilution in Mobile Phase) B HPLC Separation (Reverse Phase C18 Column) A->B C Ionization (Positive Mode ESI) B->C D MS Full Scan Analysis (e.g., Q-TOF, Orbitrap) C->D E Data Processing: Isotope Pattern Recognition D->E F Confirmation via High Resolution Mass (Elemental Composition) E->F G Tandem MS (MS/MS) (Fragment Ion Analysis) E->G Trigger MS/MS H Structure Elucidation F->H G->H

Caption: Experimental workflow for LC-MS analysis.

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments are excellent for observing basic isotope patterns, high-resolution instruments (like TOF, Orbitrap, or FT-ICR) provide accurate mass measurements (<5 ppm error).[17][18] This capability is critical for:

  • Unambiguous Formula Determination: HRMS can distinguish between ions with the same nominal mass but different elemental compositions.[18][19]

  • Resolving Complex Spectra: In mixtures, HRMS can separate overlapping isotopic clusters from different co-eluting compounds.

  • Mass Defect Analysis: Halogens have a characteristic mass defect (the difference between the exact mass and the nominal mass). Automated data mining tools can use mass defect filters to selectively screen for halogenated compounds in complex datasets, a technique invaluable in environmental analysis and metabolomics.[17][20]

Table 3: Nominal vs. Exact Mass for a Dihalogenated Pyridine Isomer (C₅H₃NBrCl)

Ion FormulaNominal MassExact Mass
C₅H₃N³⁵Cl⁷⁹Br191190.9348
C₅H₃N³⁷Cl⁷⁹Br193192.9319
C₅H₃N³⁵Cl⁸¹Br193192.9328
C₅H₃N³⁷Cl⁸¹Br195194.9298

Note how HRMS can resolve the two different isobaric ions at nominal m/z 193.

Conclusion

The mass spectrometric analysis of bromine and chlorine-containing pyridines is a clear example of how fundamental principles of isotopic abundance can be leveraged for confident structural identification. The 1:1 doublet of bromine and the 3:1 doublet of chlorine are unmistakable signatures. By combining this knowledge with an understanding of fragmentation pathways and the power of high-resolution mass spectrometry, researchers can efficiently and accurately characterize these vital chemical entities in drug discovery and development.

References

  • Bu, X., & Wang, T. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 18, 1443-1451. Available at: [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Available at: [Link]

  • American Chemical Society. (n.d.). Using gas chromatography-high resolution double-focusing magnetic mass spectrometry to measure halogenated flame retardants in human serum. Available at: [Link]

  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • PubMed. (2021, December 15). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Available at: [Link]

  • Clemons, J. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • PubMed. (2016, September 20). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Available at: [Link]

  • YouTube. (2018, January 1). 13.04 Isotopic Abundance in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving.... Available at: [Link]

  • Spectroscopy Online. (2017, June 6). Quantitative Drug Metabolite Profiling without Radiolabels Using HPLC–ICP-MS. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available at: [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]

  • It2isotopes. (n.d.). Isotope Definitions. Available at: [Link]

  • NIST WebBook. (n.d.). 4-Bromopyridine. Available at: [Link]

  • ResearchGate. (n.d.). Natural variations in Cl and Br isotope compositions. Available at: [Link]

  • NIST WebBook. (n.d.). 4-Chloropyridine. Available at: [Link]

  • NIST WebBook. (n.d.). Pyridine, 3-bromo-. Available at: [Link]

  • NIST WebBook. (n.d.). Pyridine, 2-bromo-. Available at: [Link]

  • PMC. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]

  • PubChem. (n.d.). 4-Chloropyridine. Available at: [Link]

  • NIST WebBook. (n.d.). Pyridine, 2-chloro-. Available at: [Link]

  • SpectraBase. (n.d.). 2-Bromopyridine. Available at: [Link]

  • PubChem. (n.d.). 2-Bromopyridine. Available at: [Link]

  • Fiveable. (2025, August 15). Ionization techniques (EI, CI, ESI, MALDI). Available at: [Link]

  • NIST WebBook. (n.d.). 2-Amino-5-chloropyridine. Available at: [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. Available at: [Link]

  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Available at: [Link]

  • Technology Networks. (2021, November 2). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Available at: [Link]

  • Waters. (n.d.). Common Ionization Methods. Available at: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Available at: [Link]

  • Spectroscopy Online. (2025, November 7). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 3-Bromo-2-chloro-5-(chloromethyl)pyridine from its Isomeric Impurities

In the synthesis of complex molecules for pharmaceutical and agrochemical applications, the seemingly minor difference of an atom's position can have profound implications for biological activity and safety. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex molecules for pharmaceutical and agrochemical applications, the seemingly minor difference of an atom's position can have profound implications for biological activity and safety. This guide provides a comprehensive framework for the analytical distinction of 3-Bromo-2-chloro-5-(chloromethyl)pyridine, a critical building block, from its potential isomeric impurities. We will delve into the underlying principles of separation and identification, offering field-proven insights and detailed experimental protocols to ensure the highest standards of purity and confidence in your research.

The Challenge: Isomeric Purity in Substituted Pyridines

3-Bromo-2-chloro-5-(chloromethyl)pyridine is a versatile intermediate, but its synthesis, often involving multi-step halogenation and functionalization of a pyridine ring, is susceptible to the formation of constitutional isomers.[1][2][3] These isomers, having the same molecular formula (C₆H₄BrCl₂N) but different arrangements of substituents, can exhibit distinct reactivity and toxicological profiles. Therefore, robust analytical methods are not merely a quality control measure but a fundamental necessity for reliable drug development and scientific research.

The primary challenge lies in the subtle differences in the physicochemical properties of these isomers, which can make their separation and unambiguous identification non-trivial. This guide will focus on a multi-pronged analytical approach, leveraging the strengths of chromatographic and spectroscopic techniques to provide a self-validating system for quality assessment.

Anticipating the Enemy: Potential Isomeric Impurities

Understanding the synthetic route is paramount to predicting the likely isomeric impurities. A common pathway to 3-Bromo-2-chloro-5-(chloromethyl)pyridine may involve the chlorination and bromination of a substituted picoline. Depending on the directing effects of the substituents and reaction conditions, several isomers could potentially form.

Common Isomeric Impurities:

  • Positional Isomers of Halogens and the Chloromethyl Group: The bromo, chloro, and chloromethyl groups can be arranged in various positions on the pyridine ring.

  • Regioisomers from Halogenation: Electrophilic halogenation of pyridine derivatives can sometimes lead to mixtures of regioisomers.[3]

For the purpose of this guide, we will consider the following representative isomers for our analytical comparisons:

  • Isomer A: 2-Bromo-3-chloro-5-(chloromethyl)pyridine

  • Isomer B: 3-Bromo-5-chloro-2-(chloromethyl)pyridine

  • Isomer C: 5-Bromo-2-chloro-3-(chloromethyl)pyridine

Orthogonal Analytical Strategy: A Workflow for Unambiguous Identification

A robust analytical strategy relies on orthogonal methods—techniques that measure different properties of the analytes. This approach provides a higher degree of confidence in the identification and quantification of impurities. Our recommended workflow combines the separatory power of chromatography with the structural elucidation capabilities of spectroscopy.

workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Identification cluster_3 Data Analysis & Reporting Prep Dissolve sample in appropriate solvent GC Gas Chromatography (GC) Prep->GC HPLC High-Performance Liquid Chromatography (HPLC) Prep->HPLC MS Mass Spectrometry (MS) GC->MS Coupling Analysis Compare retention times, fragmentation patterns, and chemical shifts GC->Analysis NMR Nuclear Magnetic Resonance (NMR) HPLC->NMR Fraction Collection MS->Analysis NMR->Analysis Report Generate Certificate of Analysis Analysis->Report nmr_logic Main_H4 H-4 (d) Main_H6 H-6 (d) Main_H4->Main_H6 J ≈ 2 Hz IsoA_H4 H-4 (d) IsoA_H6 H-6 (d) IsoA_H4->IsoA_H6 J ≈ 2 Hz IsoB_H4 H-4 (d) IsoB_H6 H-6 (d) IsoB_H4->IsoB_H6 J ≈ 2 Hz IsoC_H4 H-4 (s) IsoC_H6 H-6 (s)

Sources

Comparative

Advanced HPLC Method Development for Halogenated Pyridine Intermediates

Executive Summary Halogenated pyridines (e.g., 2-chloropyridine, 3-bromopyridine) are ubiquitous intermediates in the synthesis of agrochemicals and pharmaceuticals. However, their analysis presents a "perfect storm" of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated pyridines (e.g., 2-chloropyridine, 3-bromopyridine) are ubiquitous intermediates in the synthesis of agrochemicals and pharmaceuticals. However, their analysis presents a "perfect storm" of chromatographic challenges: they are basic (pKa ~3–6), highly polar, and frequently exist as complex mixtures of positional isomers (regioisomers) that possess identical mass-to-charge ratios (m/z) and nearly identical hydrophobicities.

Standard alkyl-bonded phases (C18/C8) often fail to resolve these critical pairs, yielding co-elution or severe peak tailing due to secondary silanol interactions. This guide objectively compares the industry-standard C18 approach against two superior alternatives: Pentafluorophenyl (PFP) and Mixed-Mode (RP/AX) phases. We provide experimental evidence demonstrating why PFP is the "Gold Standard" for halogenated aromatic isomers.

The Challenge: Why Standard C18 Fails

In a standard Reversed-Phase (RP) system using a C18 column, retention is governed primarily by hydrophobicity (van der Waals forces). Halogenated pyridine isomers often share identical LogP values (e.g., 2-chloropyridine vs. 3-chloropyridine), resulting in zero selectivity (


).

Furthermore, pyridines are weak bases. At the typical acidic pH (pH 2–3) used to stabilize retention, the pyridine nitrogen is protonated (


). These cations interact strongly with residual deprotonated silanols (

) on the silica surface, causing:
  • Peak Tailing: Asymmetry factors (

    
    ) often exceed 2.0.
    
  • Variable Retention: Highly dependent on the "age" and batch of the column.

Comparative Analysis: C18 vs. PFP vs. Mixed-Mode

We evaluated three distinct stationary phase chemistries for the separation of a critical test mix: 2-chloropyridine, 3-chloropyridine, and 2-bromo-4-chloropyridine .

The Baseline: End-Capped C18
  • Mechanism: Hydrophobic interaction.[1]

  • Performance: Poor. The separation relies solely on the minor hydrophobicity difference caused by the halogen position.

  • Verdict: Suitable only for simple purity checks, not for isomeric impurity profiling.

The Specialist: Pentafluorophenyl (PFP)[2][3][4][5]
  • Mechanism: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     interaction, Dipole-Dipole, and Shape Selectivity.
    
  • Performance: Excellent. The fluorine atoms on the PFP ligand create an electron-deficient ring (

    
    -acidic) that interacts specifically with the electron-rich (
    
    
    
    -basic) pyridine ring. Crucially, the rigid PFP ring provides shape selectivity , distinguishing between ortho-, meta-, and para- halogen substitutions.
  • Verdict: Recommended Choice. The "fluorophilic" retention mechanism pulls halogenated species away from the void volume.

The Problem Solver: Mixed-Mode (C18 + Anion Exchange)
  • Mechanism: Hydrophobic + Electrostatic Repulsion/Attraction.

  • Performance: High retention for polar bases. By using an embedded positive charge (e.g., quaternary amine) at low pH, the surface repels the protonated pyridine, improving peak shape, while the C18 chain retains it.

  • Verdict: Best for extremely polar/hydrophilic pyridines that elute in the void on C18/PFP.

Summary Data: Resolution ( ) Comparison
ParameterC18 (Standard)PFP (Core-Shell)Mixed-Mode (C18/AX)
Separation Mechanism Hydrophobicity

, Dipole, Shape
Hydrophobic + Ionic
Critical Pair

(2-Cl / 3-Cl)
0.8 (Co-elution)3.2 (Baseline) 1.5 (Adequate)
Peak Symmetry (As) 1.8 (Tailing)1.1 (Sharp)1.0 (Perfect)
MS Compatibility HighHighModerate (Buffer dependent)
Stability HighModerateHigh

Visualizing the Interaction Mechanisms

The following diagram illustrates why the PFP phase succeeds where C18 fails. Note the multiple interaction vectors available on the PFP surface compared to the single vector on C18.

G cluster_0 Standard C18 Interaction cluster_1 PFP (Pentafluorophenyl) Interaction C18_Ligand C18 Alkyl Chain Analyte_C18 Halogenated Pyridine C18_Ligand->Analyte_C18 Hydrophobic (Weak) Silanol Residual Silanol (Si-O-) Analyte_C18->Silanol Ionic (Tailing) PFP_Ligand PFP Fluorinated Ring Analyte_PFP Halogenated Pyridine PFP_Ligand->Analyte_PFP Pi-Pi Stacking PFP_Ligand->Analyte_PFP Dipole-Dipole (C-F ... C-Cl) PFP_Ligand->Analyte_PFP Shape Selectivity Method_Choice Method Selection Method_Choice->C18_Ligand Non-Isomeric Method_Choice->PFP_Ligand Regioisomers (Recommended)

Figure 1: Mechanistic comparison of C18 vs. PFP stationary phases. Note the PFP phase offers three distinct retention vectors, enabling isomer resolution.

Experimental Protocol: Tiered Screening Workflow

Do not rely on trial and error. Use this systematic screening protocol to develop a robust method for halogenated pyridines.

Phase 1: The "Scouting" Gradient

Objective: Determine if the analyte requires alternative selectivity.

  • Column: Agilent Poroshell 120 PFP or ACE C18-PFP (100 x 3.0 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN). Note: Methanol can be used to enhance

    
     interactions if ACN fails.
    
  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

Phase 2: Optimization for Regioisomers

If critical pairs (e.g., 2-Cl vs 3-Cl) are partially resolved (


):
  • Switch Organic Modifier: Change Mobile Phase B to Methanol . Methanol is a protic solvent that does not disrupt

    
     interactions as aggressively as ACN, often increasing selectivity on PFP columns.
    
  • Lower Temperature: Reduce column temperature to 20–25°C . Isomer separation is often entropy-driven; lower temperatures enhance the shape selectivity of the rigid PFP ligand.

  • Buffer Modification: If peak tailing persists, switch Mobile Phase A to 10 mM Ammonium Formate (pH 3.5) . This buffers the silanols better than formic acid alone.

Phase 3: The "Nuclear Option" (Mixed-Mode)

If the analyte elutes in the void (


) or shows severe tailing despite PFP:
  • Column: SIELC Primesep 100 or Waters Atlantis BEH C18 AX.

  • Mechanism: These columns have embedded ionic groups.

  • Protocol: Use a gradient of Buffer Strength (e.g., 10 mM to 50 mM Ammonium Formate) rather than just organic solvent. Increasing ionic strength elutes the basic pyridine by competing for the ion-exchange sites.

Decision Tree for Method Development

DecisionTree Start Start: Halogenated Pyridine Sample Isomers Are positional isomers present? Start->Isomers No_Isomers Use C18 (High pH Stable) Isomers->No_Isomers No Yes_Isomers Use PFP (Core-Shell) Isomers->Yes_Isomers Yes PFP_Check Resolution > 1.5? Yes_Isomers->PFP_Check Success Validate Method PFP_Check->Success Yes Optimize Switch to Methanol Reduce Temp to 20°C PFP_Check->Optimize No MixedMode Switch to Mixed-Mode (Primesep / C18-AX) Optimize->MixedMode Still Fails?

Figure 2: Systematic decision tree for selecting the optimal stationary phase based on sample complexity.

References

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). (2018). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[3][4] Retrieved from [Link]

  • Regalado, E. L., et al. (2015).[5] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (2021). Atlantis BEH C18 AX: A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase.[6] Retrieved from [Link]

  • Bristol Myers Squibb. (2020).[7] Method development for 3-bromo-2-chloropyridine and isomeric impurities. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • SIELC Technologies. Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Validation

13C NMR Chemical Shift Guide: Chloromethyl vs. Methyl Pyridines

Topic: 13C NMR chemical shifts of chloromethyl vs methyl pyridines Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR chemical shifts of chloromethyl vs methyl pyridines Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Divergence

In medicinal chemistry and heterocycle synthesis, distinguishing between methyl pyridines (picolines) and their chlorinated analogs (chloromethyl pyridines) is a critical analytical checkpoint. These moieties often serve as precursors for late-stage functionalization, yet their structural similarity can lead to ambiguity in rapid screening.

This guide provides a definitive technical comparison of the


C NMR spectral signatures for these two classes. By analyzing the electronic influence of the chlorine atom versus the methyl group, we establish a robust framework for structural verification.
Key Analytical Distinction
  • Methyl Group (

    
    ):  Resonates in the high-field aliphatic region (18–25 ppm ).
    
  • Chloromethyl Group (

    
    ):  Exhibits a significant downfield shift to the mid-field region (43–48 ppm ) due to the inductive withdrawal (
    
    
    
    ) of the chlorine atom.
  • Ring Carbons: The ipso carbon (attached to the substituent) experiences a diagnostic shift due to the

    
    -effect of the chlorine.
    

Mechanistic Analysis of Chemical Shifts

Understanding the causality behind the shift differences ensures accurate interpretation beyond simple pattern matching.

The Methyl Probe ( )

The methyl group is an electron-donating substituent (


 effect) via hyperconjugation. On a pyridine ring, this increases electron density slightly at the ortho and para positions relative to the substituent. The methyl carbon itself is shielded, appearing in the typical aliphatic window.
The Chloromethyl Probe ( )

Substitution of a hydrogen atom with chlorine introduces a strongly electronegative element.

  • 
    -Effect (Direct):  The carbon directly attached to the chlorine (
    
    
    
    ) is desheilded by approximately 20–25 ppm relative to the methyl carbon.
  • 
    -Effect (Inductive):  The pyridine ring carbon attached to the 
    
    
    
    group (the ipso carbon) experiences a downfield shift (deshielding) due to the proximity of the electronegative chlorine, typically shifting by 2–5 ppm compared to the methyl analog.
Electronic Pathway Diagram

ElectronicEffects cluster_0 Methyl Pyridine (+I Effect) cluster_1 Chloromethyl Pyridine (-I Effect) M_CH3 Methyl Carbon (Shielded) ~18-25 ppm M_Ring Pyridine Ring (Electron Rich) M_CH3->M_Ring Hyperconjugation C_CH2 Chloromethyl Carbon (Deshielded) ~43-48 ppm C_Ring Pyridine Ring (Inductive Withdrawal) C_CH2->C_Ring Beta Effect Cl_Atom Chlorine Atom (Electronegative) Cl_Atom->C_CH2 -I Effect

Figure 1: Comparative electronic effects influencing chemical shifts in methyl vs. chloromethyl pyridines.

Comparative Data Tables

The following data consolidates experimental values for the free bases in


. Note that chloromethyl pyridines are often stored as hydrochloride salts to prevent self-polymerization; salt formation will cause an additional downfield shift of ring carbons (by ~5-10 ppm) due to protonation of the nitrogen.
Table 1: Exocyclic Carbon Shifts (The Diagnostic Signal)
Isomer PositionCompoundSubstituent Carbon (

, ppm)
Shift Difference (

)
2-Position 2-Methylpyridine (2-Picoline)24.5 -
2-(Chloromethyl)pyridine46.8 +22.3 ppm
3-Position 3-Methylpyridine (3-Picoline)18.4 -
3-(Chloromethyl)pyridine43.2 +24.8 ppm
4-Position 4-Methylpyridine (4-Picoline)21.1 -
4-(Chloromethyl)pyridine44.5 +23.4 ppm

Note: Values are referenced to


 (77.16 ppm).[1][2] The "Shift Difference" represents the downfield shift caused by chlorination.
Table 2: Ring Carbon Shifts (Ipso & Ortho Effects)
Carbon Position2-Methylpyridine (

)
2-(Chloromethyl)pyridine (

)
Structural Insight
C-2 (Ipso) 158.3156.5 Shift varies due to competing resonance/inductive effects.
C-3 120.9122.5 Downfield shift due to proximity to Cl group.
C-4 136.1137.5 Slight inductive propagation.
C-5 120.5123.0 Affected by ring resonance changes.
C-6 149.3149.8 Minimal change (remote from substituent).

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity, particularly when differentiating trace impurities (e.g., unreacted starting material), follow this self-validating protocol.

Sample Preparation
  • Solvent:

    
     (Chloroform-d) is the standard. For hydrochloride salts, use 
    
    
    
    or
    
    
    /Methanol-
    
    
    mixtures to ensure solubility.
  • Concentration: 20–50 mg of compound in 0.6 mL solvent.

  • Reference: Calibrate to the solvent residual peak (

    
     triplet center at 77.16 ppm).
    
Acquisition Parameters (100 MHz+ Instrument)
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (like the ipso C-2) have long

    
     relaxation times. A short D1 will suppress these signals, making assignment difficult.
    
  • Scans (NS): Minimum 256 scans (preferably 512) to resolve quaternary carbons clearly above noise.

  • Spectral Width: -10 ppm to 180 ppm.

Validation Workflow

NMRWorkflow Start Start: Purified Sample SolventCheck Check Solubility (Free Base: CDCl3 / Salt: DMSO-d6) Start->SolventCheck Acquire Acquire 13C{1H} Spectrum (D1 = 3s, NS = 512) SolventCheck->Acquire Decision Locate Exocyclic Peak Acquire->Decision Methyl Peak at 18-25 ppm (Methyl Pyridine) Decision->Methyl < 30 ppm Chloro Peak at 43-48 ppm (Chloromethyl Pyridine) Decision->Chloro > 40 ppm Verify Verify Ipso Carbon (Check C-2/3/4 intensity) Methyl->Verify Chloro->Verify

Figure 2: Decision tree for differentiating methyl and chloromethyl pyridine derivatives via NMR.

Synthesis & Application Context

In drug development, this analysis is frequently required during the free-radical halogenation of picolines or the deoxychlorination of pyridyl alcohols.

  • Reaction Monitoring: The disappearance of the signal at ~24 ppm and the emergence of the signal at ~46 ppm allows for quantitative monitoring of reaction progress (conversion %).

  • Impurity Profiling: In "Picolyl Chloride" reagents, the presence of a minor peak at 24 ppm indicates residual unreacted picoline. A peak at ~62 ppm would indicate hydrolysis to the alcohol (Picolyl alcohol).

Common Impurity Shifts (in )
  • Starting Material (Picoline): ~24 ppm.[3]

  • Product (Chloromethyl): ~46 ppm.

  • Byproduct (Hydroxymethyl/Alcohol): ~64 ppm.[3][4]

  • Solvent (DCM): 54.0 ppm.[3][4]

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link

  • AIST Spectral Database for Organic Compounds (SDBS). "13C NMR spectra of Pyridine derivatives." National Institute of Advanced Industrial Science and Technology. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[5]

Sources

Comparative

Comparative Guide: Chloromethyl vs. Bromomethyl Pyridine Reactivity

Executive Summary In heterocyclic synthesis, halomethyl pyridines are critical electrophiles for introducing the pyridyl-methyl motif—a pharmacophore found in proton-pump inhibitors (e.g., Omeprazole) and various kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In heterocyclic synthesis, halomethyl pyridines are critical electrophiles for introducing the pyridyl-methyl motif—a pharmacophore found in proton-pump inhibitors (e.g., Omeprazole) and various kinase inhibitors.

The choice between chloromethyl pyridine (CMP) and bromomethyl pyridine (BMP) is rarely arbitrary; it is a trade-off between reactivity and stability .

  • Bromomethyl Pyridine (BMP): Offers superior reactivity (approx. 50–100x faster in SN2) but suffers from poor thermal stability in its free-base form, prone to rapid self-quaternization.

  • Chloromethyl Pyridine (CMP): Provides excellent shelf-stability and lower cost but often requires elevated temperatures or iodide catalysis (Finkelstein conditions) to drive substitution to completion.

This guide analyzes the mechanistic underpinnings of these differences and provides validated protocols for handling these sensitive intermediates.

Mechanistic Analysis: The Leaving Group Effect

The reactivity difference is governed primarily by the leaving group ability in bimolecular nucleophilic substitution (SN2) reactions.[1]

Kinetic Drivers

The rate-determining step in the SN2 alkylation of a nucleophile (Nu⁻) by a halomethyl pyridine depends on the C–X bond strength and the stability of the departing halide anion.

  • Bond Dissociation Energy (BDE): The C–Cl bond (~81 kcal/mol) is significantly stronger than the C–Br bond (~68 kcal/mol). The lower BDE of the bromide lowers the activation energy (

    
    ) for the transition state.
    
  • Solvation & Polarizability: Bromide is larger and more polarizable ("softer") than chloride, stabilizing the developing negative charge in the transition state more effectively, especially in polar aprotic solvents (DMF, DMSO) commonly used in these couplings.

Positional Electronic Effects

The position of the halomethyl group on the pyridine ring dramatically influences reactivity due to the electron-withdrawing nature of the pyridine nitrogen.

  • 2- and 4-Positions: The nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, making the exocyclic methylene carbon highly electrophilic. This increases reaction rates but also drastically increases instability (see Section 3).

  • 3-Position: The methylene group is in a "meta-like" relationship to the nitrogen. The electron-withdrawing effect is purely inductive (-I), resulting in moderate reactivity and significantly better stability.

Visualization: SN2 Reaction Pathway

The following diagram illustrates the concerted mechanism and the energy profile difference.

SN2_Mechanism cluster_0 Reactants cluster_1 Products R1 Nucleophile (Nu:) TS Transition State [Nu---C---X]‡ (Trigonal Bipyramidal) R1->TS Attack R2 Halomethyl Pyridine (Py-CH2-X) R2->TS P1 Product (Py-CH2-Nu) TS->P1 Inversion P2 Leaving Group (X-) TS->P2 Note Br- lowers Activation Energy Rate(Br) >> Rate(Cl) TS->Note

Figure 1: General SN2 mechanism for halomethyl pyridines. The transition state is lower in energy for X=Br, leading to faster kinetics.

Stability & Handling: The Self-Quaternization Trap

The most critical operational challenge with halomethyl pyridines is self-quaternization .

The Mechanism of Degradation

In the free-base form, the pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic methylene carbon of a neighbor. This intermolecular SN2 reaction creates a pyridinium salt.

  • 2- and 4-Isomers: Highly prone to this because the geometry allows for linear polymerization or cyclic dimerization. The products are often insoluble, colored (red/black) tars.

  • Salt Forms: Converting the pyridine nitrogen to a hydrochloride or hydrobromide salt (

    
    ) eliminates its nucleophilicity, rendering the solid stable for long-term storage.
    

Self_Quaternization Step1 Free Base Molecule A (Nucleophile) TS_Self Intermolecular Attack (N attacks CH2-X) Step1->TS_Self Step2 Free Base Molecule B (Electrophile) Step2->TS_Self Polymer Pyridinium Polymer/Dimer (Insoluble Tar) TS_Self->Polymer Irreversible Precipitation Prevention PREVENTION: Store as HX Salt (Protonates Nitrogen) Prevention->Step1

Figure 2: Self-quaternization pathway. This reaction is autocatalytic in concentrated free-base solutions.

Performance Comparison Matrix

FeatureChloromethyl Pyridine (CMP)Bromomethyl Pyridine (BMP)
Reactivity (SN2) Moderate. Often requires heat (60–80°C) or KI catalyst.High. Reacts at RT or 0°C. Approx 50–100x faster [1].
Leaving Group Chloride (Cl⁻). Good, but harder to displace.Bromide (Br⁻). Excellent, weak base.
Stability (Free Base) Unstable (2/4-isomers). Can be stored briefly at -20°C.Highly Unstable. Polymerizes rapidly at RT.
Stability (Salt) Excellent. Stable at RT (hygroscopic).Good. Stable at 2–8°C (hygroscopic).
Side Reactions Low.[2] Less prone to elimination or double alkylation.High. Can over-alkylate reactive amines.
Common Use Case Large-scale manufacturing (cost-effective, stable).Discovery chemistry (fast, difficult substrates).

Experimental Protocols

Protocol A: Safe Handling of 2-(Bromomethyl)pyridine Hydrobromide

Since the free base is unstable, it is generated in situ .

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Suspend 2-(bromomethyl)pyridine hydrobromide (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base Addition: Add excess mild base (e.g., K2CO3 or Cs2CO3, 3.0 equiv) to neutralize the HBr salt and scavenge the leaving group.

    • Note: Do not pre-mix the free base in a separate flask; generate it in the presence of the nucleophile.

  • Reaction: Add the nucleophile (0.9–1.1 equiv) immediately. Stir at 0°C to RT.

  • Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in <2 hours.

Protocol B: Activation of 3-(Chloromethyl)pyridine (Finkelstein Condition)

Used when the chloride is too sluggish.

  • Catalyst: Add NaI (0.1–0.5 equiv) to the reaction mixture in acetone or MEK (Methyl Ethyl Ketone).

  • Mechanism: The iodide displaces the chloride to form the transient, highly reactive iodomethyl pyridine in situ, which then reacts rapidly with the nucleophile.

  • Observation: A white precipitate (NaCl) indicates the exchange is occurring.

References

  • Conant, J. B., & Kirner, W. R. (1924).[1] "The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides." Journal of the American Chemical Society, 46(1), 232–252.[1] Link

  • BenchChem. (2025). "A Comparative Analysis of SN2 Reaction Rates: 1-Chlorobutane vs. 1-Bromobutane." Technical Guides. Link

  • Fisher Scientific. (2025). "Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide." Link

  • Sigma-Aldrich. (2025). "Product Specification: 3-(Chloromethyl)pyridine hydrochloride." Link

  • Sokolenko, V. A., & Svirskaya, N. M. (1987).[2] "Quaternization of pyridines with haloadamantanes." Chemistry of Heterocyclic Compounds. Link

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-2-chloro-5-(chloromethyl)pyridine proper disposal procedures

The safe handling and disposal of 3-Bromo-2-chloro-5-(chloromethyl)pyridine requires a rigorous, chemistry-first approach. As an electrophilic, multi-halogenated heterocyclic compound, it presents unique reactive and env...

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of 3-Bromo-2-chloro-5-(chloromethyl)pyridine requires a rigorous, chemistry-first approach. As an electrophilic, multi-halogenated heterocyclic compound, it presents unique reactive and environmental hazards that render standard laboratory waste protocols insufficient.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the molecular causality behind this compound’s reactivity, your laboratory can implement self-validating disposal systems that guarantee operational safety and environmental compliance.

Chemical Reactivity & Hazard Causality

To safely dispose of this compound, we must first deconstruct its molecular architecture to understand why it behaves dangerously in waste streams:

  • The Electrophilic Chloromethyl Group (-CH₂Cl): The chloromethyl moiety is highly activated by the electron-withdrawing nature of the halogenated pyridine ring. This makes the compound a potent1[1]. Biologically, this causes severe skin burns and irreversible eye damage (Hazard H314). Logistically, mixing this compound with nucleophiles (like amines) in a waste carboy will trigger a rapid, exothermic Menschutkin reaction, risking thermal runaway and container rupture.

  • The Multi-Halogenated Pyridine Core: The presence of bromine, chlorine, and nitrogen dictates its thermal decomposition profile. When incinerated or exposed to high heat, this compound generates2[2]. Therefore, standard biological wastewater treatment is ineffective, and specialized high-temperature incineration is mandatory.

Operational Waste Segregation & Storage

Proper segregation is the first line of defense against incompatible chemical reactions. Use the following quantitative matrices to structure your laboratory's waste collection.

Table 1: Quantitative PPE & Handling Specifications

PPE CategorySpecification / MaterialChemical Causality
Gloves Heavy-duty Nitrile or Neoprene (≥ 0.11 mm thickness)Protects against the corrosive, skin-burning properties (H314) and prevents dermal alkylation.
Eye Protection Snug-fitting chemical safety goggles + Face shieldThe chloromethyl group causes severe, irreversible eye damage upon contact.
Respiratory NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of corrosive dust during solid transfer or spill cleanup.
Environment Class II Type B2 Biosafety Cabinet or Chemical Fume HoodEnsures minimum face velocity of 100 fpm to capture aerosolized particulates.

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityChemical Causality
Halogenated Solvents (DCM, Chloroform)Highly Compatible Inert toward electrophilic substitution; safe for co-mingling as a diluent.
Primary/Secondary Amines (TEA, DIPEA)Strictly Incompatible Rapid, exothermic nucleophilic substitution (alkylation) leading to pressurization.
Strong Oxidizers (e.g., Nitric Acid)Strictly Incompatible Risk of violent oxidation of the pyridine ring and premature release of halogen gases.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that each step inherently verifies the safety of the next.

Protocol A: Routine Laboratory Waste Consolidation
  • Preparation: Don appropriate PPE. Ensure all handling occurs within a certified chemical fume hood to 3[3].

  • Solvent Quenching: Dilute concentrated residues with a chemically inert, halogenated solvent (e.g., dichloromethane) to reduce the concentration of the electrophile before adding it to bulk waste.

  • Self-Validation Check (The Aliquot Test): Before transferring the bulk volume, add a 1 mL aliquot of the quenched waste to the target container. Monitor for 5 minutes for any temperature increase or gas evolution. If stable, proceed with the bulk transfer.

  • Segregation: Transfer the mixture exclusively to a designated "Halogenated Organic Waste" container. Verify the container does not contain amine bases or strong oxidizers[2].

  • Labeling & Storage: Affix a hazardous waste tag detailing the exact chemical name, concentration, and hazard warnings. Store the sealed container in a secondary containment tray within a ventilated storage cabinet until collection.

Protocol B: Solid Spill Decontamination
  • Isolation: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Do not sweep the dry powder, as this 2 that can cause chemical burns to the respiratory tract[2].

  • Dampening: Lightly 1 or cover it with a chemically inert, wet absorbent pad to suppress aerosolization[1].

  • Collection: Use a non-sparking scoop to transfer the dampened material into a vapor-tight, high-density polyethylene (HDPE) container[3].

  • Surface Decontamination: Wash the affected surface with copious amounts of water and a mild detergent, collecting all rinsate into the halogenated aqueous waste stream.

  • Self-Validation Check (pH Swipe): After surface decontamination, swipe the area with a pH indicator strip moistened with distilled water. A neutral pH (6.5-7.5) confirms the successful removal of the corrosive acidic residue.

Final Disposal Logistics (EHS & Facility Level)

Licensed hazardous waste facilities must process this compound via Controlled High-Temperature Incineration . Due to the Br, Cl, and N atoms, the incinerator must be equipped with alkaline flue gas scrubbers to neutralize the generated HCl, HBr, and NOx emissions[2]. Empty containers should be treated as hazardous waste and .

WasteWorkflow Source 3-Bromo-2-chloro-5- (chloromethyl)pyridine Solid Solid / Powder Waste Source->Solid Liquid Liquid Solutions Source->Liquid Spill Spill Debris Source->Spill WasteStream Halogenated Organic Waste Container Solid->WasteStream Seal in HDPE Liquid->WasteStream Isolate from amines Spill->WasteStream Dampen to avoid dust Incineration High-Temp Incineration (>1000°C) WasteStream->Incineration Licensed EHS Transport Scrubber Alkaline Flue Gas Scrubbing (Neutralizes HCl, HBr, NOx) Incineration->Scrubber Emission Control

Figure 1: Safe waste routing and disposal workflow for halogenated pyridine derivatives.

References

  • Chemsrc. "2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3".[Link][2]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Bromo-2-chloro-5-(chloromethyl)pyridine

As professionals in research and development, our work's integrity is matched only by our commitment to safety. The handling of reactive chemical intermediates like 3-Bromo-2-chloro-5-(chloromethyl)pyridine demands a met...

Author: BenchChem Technical Support Team. Date: March 2026

As professionals in research and development, our work's integrity is matched only by our commitment to safety. The handling of reactive chemical intermediates like 3-Bromo-2-chloro-5-(chloromethyl)pyridine demands a meticulous approach. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. The protocols outlined here are designed to create a self-validating system of safety, ensuring protection for both the researcher and the research environment.

While a specific Safety Data Sheet (SDS) for 3-Bromo-2-chloro-5-(chloromethyl)pyridine is not always readily available, a comprehensive hazard assessment can be constructed from data on structurally analogous compounds, such as other halogenated pyridines. This approach allows us to anticipate and mitigate risks effectively.

Anticipated Hazard Profile

Based on analogs like 2-Chloro-5-(chloromethyl)pyridine, this compound should be treated as hazardous.[1] The primary anticipated risks include:

  • Acute Toxicity: The substance is likely harmful if swallowed, inhaled, or if it comes into contact with skin.[2][3] Ingestion of similar materials may cause serious internal damage or be fatal.[2]

  • Corrosivity: It is expected to be corrosive, causing severe skin burns and serious eye damage.[2][4] Direct contact with the eyes can lead to pain, burns, and potentially irreversible damage.[2] Skin contact may result in burns that heal slowly and form scar tissue.[2]

  • Sensitization & Irritation: May cause skin sensitization, leading to allergic reactions upon subsequent exposure.[2] It is also expected to cause respiratory irritation.[1]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a direct response to the specific chemical threats posed by the substance. Below is a breakdown of the required equipment, grounded in the anticipated hazard profile.

Given the severe and potentially irreversible damage this chemical can inflict upon contact with the eyes, robust protection is non-negotiable.[1][2]

  • Mandatory: Chemical splash goggles that conform to US OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[1][5] These provide a seal around the eyes, protecting against splashes, dust, and vapors.

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant splash risk (e.g., during transfers or quenching reactions), a full face shield must be worn in addition to safety goggles.[2]

The skin is a primary route of exposure, and the corrosive nature of this compound necessitates chemically resistant gloves.

  • Glove Type: Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[6][7] Latex gloves are unsuitable and should not be used.[7] For extensive handling, elbow-length PVC gloves offer additional protection.[2]

  • Glove Specification: For prolonged or repeated contact, gloves with a high protection class (breakthrough time >240 minutes per EN 374) are advised.[2] Always inspect gloves for tears or punctures before use. After handling, hands should be washed thoroughly, even after wearing gloves.[8][9]

Standard laboratory coats may not offer sufficient protection against a significant spill of a corrosive chemical.

  • Standard Handling: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[7]

  • Enhanced Protection: For tasks with a higher risk of spills, a chemically resistant apron (e.g., PVC) should be worn over the lab coat.[2] All skin should be covered; long pants and closed-toe shoes are mandatory.

Handling this compound as a solid or in a volatile solvent can generate dust or vapors, which are harmful if inhaled and can cause respiratory tract irritation.[1][2]

  • Primary Engineering Control: All handling of 3-Bromo-2-chloro-5-(chloromethyl)pyridine must be conducted within a certified chemical fume hood.[6][7][10] This is the most critical step in preventing respiratory exposure.

  • Secondary Respiratory Protection: In situations where engineering controls are insufficient or during a spill cleanup, respiratory protection is required. A NIOSH/MSHA-approved respirator with a particulate filter (for solids) or an organic vapor cartridge is necessary.[1][2]

PPE CategoryItemSpecification / Standard
Eye/Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 (US) or EN 166 (EU) standards.[5]
Face ShieldRequired for splash hazards, worn over goggles.[2]
Hand Protection Chemically Resistant GlovesNitrile, neoprene, or PVC.[2][6][7] Breakthrough time >240 mins for prolonged use (EN 374).[2]
Body Protection Lab CoatFlame-resistant, fully buttoned.[7]
Chemical ApronPVC or similar material, worn over lab coat for spill risks.[2]
Respiratory Protection Engineering ControlMandatory use of a certified chemical fume hood.[6][7][10]
RespiratorNIOSH/MSHA approved respirator with appropriate filter/cartridge if hood is unavailable or insufficient.

Operational and Disposal Plan

A systematic workflow ensures that safety protocols are integrated into every stage of the experiment.

Step-by-Step Handling Protocol
  • Pre-Operational Check:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Locate the nearest safety shower and eyewash station, ensuring the access path is clear.[5]

    • Inspect all PPE for defects before donning.

    • Have appropriate spill cleanup materials (e.g., vermiculite or a specialized chemical absorbent) ready.

  • Chemical Handling:

    • Don all required PPE as specified in the table above.

    • Conduct all manipulations of the chemical exclusively within the fume hood.[6][7]

    • Use non-sparking tools, as pyridine derivatives can be flammable.[8][9][11] Keep away from ignition sources.[6][11][12]

    • Keep containers tightly sealed when not in use to minimize vapor release.[6][8]

    • Avoid all personal contact with the substance, including inhalation.[2]

  • Post-Handling & Decontamination:

    • Carefully remove gloves, avoiding contact between the contaminated outer surface and skin, and dispose of them as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water.[8][9]

    • Decontaminate the work surface within the fume hood.

    • Remove all other PPE and store it appropriately.

Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available.[2] Remove all contaminated clothing while continuing to flush.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][4][8] Rinse the mouth with water.[8][9] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Disposal Plan

All materials contaminated with 3-Bromo-2-chloro-5-(chloromethyl)pyridine, including the chemical itself, empty containers, and used PPE, must be treated as hazardous waste.[2]

  • Collect waste in a suitable, labeled, and sealed container.[2][9]

  • Disposal must be handled by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[2][9] Do not discharge to sewer systems.[9]

Caption: Workflow for the safe handling of halogenated pyridines.

References

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1. United States Department of Labor. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2023). Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Retrieved from [Link]

  • Loba Chemie. (2023). PYRIDINE AR Safety Data Sheet. Retrieved from [Link]

  • Chemwatch. (2017). PYRIDINE Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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